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  • Product: 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1006957-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a substituted nitropyrazole derivative. While spec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a substituted nitropyrazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights for researchers in medicinal chemistry and materials science. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential biological significance based on the activities of related pyrazole derivatives.

Chemical Identity and Structure

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid belongs to the class of N-substituted nitropyrazole carboxylic acids. Its structure features a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups that define its chemical behavior are:

  • A propyl group attached to one of the nitrogen atoms (N1) of the pyrazole ring.

  • A nitro group (-NO2) at the 4-position of the pyrazole ring, which is a strong electron-withdrawing group.

  • A carboxylic acid group (-COOH) at the 3-position, which imparts acidic properties to the molecule.

The presence and arrangement of these functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.

Molecular Formula: C₇H₉N₃O₄[1]

Molecular Weight: 199.16 g/mol [1]

CAS Number: 1006957-63-6[1]

Below is the two-dimensional chemical structure of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Caption: 2D structure of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties

PropertyPredicted Value/RangeRationale for Prediction
Melting Point (°C) Lower than 223-225 °CThe melting point of 4-Nitro-1H-pyrazole-3-carboxylic acid is 223-225 °C (with decomposition)[2]. The introduction of the non-polar propyl group may disrupt the crystal lattice packing, leading to a lower melting point.
Boiling Point (°C) > 300 °C (decomposes)High, due to the polar nature of the carboxylic acid and nitro groups, leading to strong intermolecular forces. Likely to decompose before boiling.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The carboxylic acid group provides some water solubility, but the overall molecule has significant non-polar character from the propyl group and the pyrazole ring, limiting aqueous solubility.
pKa 2.5 - 3.5The carboxylic acid is expected to be a relatively strong acid due to the electron-withdrawing effects of both the pyrazole ring and the potent nitro group.
LogP 1.0 - 1.5The N-propyl group will increase the lipophilicity compared to the parent compound (XLogP3 of -0.1)[3].

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid can be envisioned through a two-step process starting from a commercially available precursor, ethyl 1H-pyrazole-3-carboxylate. This proposed pathway involves N-alkylation followed by nitration.

Synthesis_Pathway start Ethyl 1H-pyrazole-3-carboxylate step1 1. Base (e.g., K2CO3) 2. 1-Iodopropane Solvent: DMF start->step1 N-Alkylation intermediate Ethyl 1-propyl-1H-pyrazole-3-carboxylate step2 1. HNO3 / H2SO4 2. Hydrolysis (e.g., NaOH, then H+) intermediate->step2 Nitration & Hydrolysis final_product 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid step1->intermediate step2->final_product

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Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities. This technical guide delves into the intricate mechanisms of action of a specific subclass: 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid and its derivatives. By synthesizing data from extensive research on structurally related pyrazole compounds, this document elucidates the plausible molecular pathways through which these derivatives exert their anti-inflammatory, antimicrobial, and anticancer effects. This guide serves as an in-depth resource, providing not only a narrative of the scientific underpinnings but also actionable experimental protocols and visual representations of the key signaling cascades. Our objective is to equip researchers and drug development professionals with a comprehensive understanding to facilitate further investigation and therapeutic innovation in this promising chemical space.

Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a plethora of clinically significant drugs.[1][2] Its unique structural and electronic properties allow for versatile functionalization, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The introduction of a 4-nitro group and a 1-propyl-3-carboxylic acid moiety to this core structure is anticipated to modulate its pharmacokinetic and pharmacodynamic profile, potentially leading to novel therapeutic agents. This guide will explore the likely mechanisms of action of these specific derivatives by drawing upon the well-established pharmacology of related pyrazole compounds.

Anti-inflammatory Mechanisms: Beyond Simple Analgesia

A significant body of research points to the potent anti-inflammatory properties of pyrazole derivatives.[5] The primary mechanism underlying this effect is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6][7]

Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

Inflammation is often initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX enzymes to produce prostaglandins (PGs).[7][8] Prostaglandins are potent inflammatory mediators responsible for the classic signs of inflammation: pain, fever, swelling, and redness. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as maintaining the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1][6]

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, are selective inhibitors of COX-2.[1][2] This selectivity is a key therapeutic advantage, as it reduces the gastrointestinal side effects associated with the non-selective inhibition of COX-1.[1] The 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid derivatives likely adopt a similar mechanism, binding to the active site of COX-2 and preventing the synthesis of pro-inflammatory prostaglandins.[7]

Below is a diagram illustrating the role of COX enzymes in the inflammatory pathway and the point of intervention for pyrazole derivatives.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_inflam Inflammation Inflammation PGs_inflam->Inflammation Pyrazole 4-Nitro-1-propyl-1H-pyrazole -3-carboxylic acid derivatives Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Modulation of Pro-inflammatory Cytokines and Transcription Factors

Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other key components of the inflammatory response. This includes the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A crucial step in validating the anti-inflammatory mechanism is to determine the inhibitory potential of the compounds against COX enzymes.

Objective: To determine the IC50 values of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid derivatives for COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) >1000.04>2500
Hypothetical Derivative 1 500.5100
Hypothetical Derivative 2 251.025

Antimicrobial Activity: A Targeted Attack on Microbial Life

The presence of a nitro group on an aromatic ring is a well-known pharmacophore for antimicrobial activity.[9] This functional group is often a prerequisite for the compound's ability to kill or inhibit the growth of microorganisms.

Mechanism via Reductive Activation of the Nitro Group

The prevailing mechanism of action for many nitroaromatic antimicrobial agents involves the intracellular reduction of the nitro group.[9] This process is typically carried out by microbial nitroreductases. The reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[9] These toxic species can then wreak havoc within the microbial cell through several mechanisms:

  • DNA Damage: The reactive intermediates can covalently bind to microbial DNA, leading to strand breaks and a disruption of DNA replication and repair processes.[9]

  • Enzyme Inactivation: The reactive species can oxidize and inactivate essential microbial enzymes, disrupting critical metabolic pathways.

  • Oxidative Stress: The generation of superoxide radicals leads to a state of severe oxidative stress, damaging cellular components like lipids, proteins, and nucleic acids.

This mechanism of action is particularly effective against anaerobic bacteria, where the low oxygen tension favors the reduction of the nitro group.[10]

Antimicrobial_Mechanism cluster_microbe Inside Microbial Cell Pyrazole 4-Nitropyrazole Derivative (R-NO2) Nitroreductase Nitroreductase Pyrazole->Nitroreductase Enters cell Microbe Microbial Cell ReactiveSpecies Reactive Nitro Intermediates (R-NO, R-NHOH, O2-) Nitroreductase->ReactiveSpecies Reduction DNA Microbial DNA ReactiveSpecies->DNA Damage Enzymes Essential Enzymes ReactiveSpecies->Enzymes Inactivation CellDeath Cell Death DNA->CellDeath Enzymes->CellDeath

Caption: Reductive activation of 4-nitropyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of the 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid derivatives that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Preparation: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Anticancer Mechanisms: A Multi-pronged Assault on Cancer Cells

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[11][12]

Inhibition of Protein Kinases

A primary mechanism of action for many pyrazole-based anticancer drugs is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. Key kinase targets for pyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest and apoptosis.[3]

  • Epidermal Growth Factor Receptor (EGFR): Blocking EGFR signaling can inhibit the growth and proliferation of cancer cells.[12][13]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling Activation Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Pyrazole 4-Nitropyrazole Derivative Pyrazole->Receptor Inhibition

Caption: Inhibition of kinase signaling by 4-nitropyrazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting key signaling pathways, 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid derivatives can induce programmed cell death (apoptosis) and halt the progression of the cell cycle in cancer cells.[3][12]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is then determined.

Inhibition of Other Key Enzymes

The versatility of the pyrazole scaffold allows for its interaction with a range of other enzymes, suggesting that 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid derivatives may have additional mechanisms of action. For instance, various pyrazole derivatives have been identified as inhibitors of:

  • 20-HETE Synthase: An enzyme involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in regulating blood pressure.[14]

  • Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors potential agents for treating hyperpigmentation disorders.[15]

  • N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): A bacterial enzyme that is a potential target for the development of new antibiotics.[16]

Conclusion and Future Directions

The 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, the primary mechanisms of action are likely to involve the inhibition of COX-2 for anti-inflammatory effects, reductive activation of the nitro group for antimicrobial activity, and inhibition of various protein kinases for anticancer properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these mechanisms.

Future research should focus on synthesizing a library of these derivatives and performing comprehensive in vitro and in vivo studies to confirm these proposed mechanisms of action. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for their respective targets. Furthermore, exploring their potential to inhibit other enzymes could unveil novel therapeutic applications. This in-depth understanding will be instrumental in advancing these promising compounds from the laboratory to clinical applications.

References

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). PubMed. [Link]

  • Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. (2019). ResearchGate. [Link]

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2025). PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). PMC. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Antibacterial activities of nitrothiazole derivatives. (1984). PubMed. [Link]

  • Scheme 2. Reaction of pyrazole derivative 4 with nitrile compounds. (2023). ResearchGate. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (2014). Der Pharma Chemica. [Link]

  • Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. (2016). DergiPark. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). PMC. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. [Link]

  • Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. (2004). PubMed. [Link]

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic characterization of nitro-pyrazole carboxylic acids, a class of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic characterization of nitro-pyrazole carboxylic acids, a class of compounds with significant potential in medicinal chemistry. While crystallographic data for the specific molecule 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is not currently available in open literature, this guide will use the closely related, structurally resolved positional isomer, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , as a case study.[1] The principles and methodologies detailed herein are directly applicable to the target compound. We will explore the synthesis, single-crystal growth, and analysis by both single-crystal and powder X-ray diffraction (XRD), offering field-proven insights into obtaining and interpreting crystallographic data for drug design and development.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The specific substitution pattern on the pyrazole ring, including the presence of nitro and carboxylic acid functional groups, can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with biological targets.

Crystallographic analysis provides the definitive, three-dimensional atomic arrangement of a molecule in its solid state. This information is invaluable in drug development for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation and intermolecular interactions influence its biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.

  • Rational Drug Design: Using the precise molecular geometry to design more potent and selective analogs.

This guide will walk through the essential steps to achieve a comprehensive crystallographic understanding of compounds like 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Synthesis and Crystallization

Proposed Synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid

While the exact synthesis of the title compound is not detailed in the available literature, a reliable synthetic route can be proposed based on established pyrazole chemistry.[3][4][5] A common route involves the nitration of a pyrazole precursor. The synthesis of the case study compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, was achieved by the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids.[1]

Experimental Protocol: Synthesis

  • Precursor Synthesis: Synthesize the precursor, 1-propyl-1H-pyrazole-3-carboxylic acid. This can be achieved through various published methods for pyrazole synthesis.[5]

  • Nitration Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, slowly add the precursor (1 equivalent) to a pre-cooled (0 °C) mixture of 65% concentrated nitric acid and 98% concentrated sulfuric acid.

    • The reaction mixture is then heated (e.g., to 100 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is carefully poured onto ice.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen for solvents in which the compound has moderate solubility. It should be sparingly soluble at room temperature and fully soluble upon heating. Common solvents include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Leave the vial loosely covered in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield single crystals.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or cold room can promote crystal growth.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule.

The SC-XRD Workflow

The process involves mounting a suitable single crystal on a diffractometer, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve and refine the crystal structure.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting Suitable Crystal data_collection Data Collection (Diffractometer) mounting->data_collection Mounted Crystal data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution data_reduction->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Structural Model validation Validation & CIF Generation structure_refinement->validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data for the Case Study: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

The following table summarizes the crystallographic data for the positional isomer, providing a clear example of the type of information obtained from a successful SC-XRD experiment.[1]

ParameterValue
Chemical FormulaC₈H₁₁N₃O₄
Formula Weight213.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.5811(16)
b (Å)19.734(7)
c (Å)11.812(4)
β (°)101.181(11)
Volume (ų)1047.6(6)
Z (molecules/unit cell)4
Temperature (K)296(2)
R-factor (Rgt(F))0.0742
wR(F²)0.1176

Data sourced from Fang et al. (2024).[1]

Interpretation of the Data:

  • Crystal System & Space Group: The compound crystallizes in the monoclinic system with the space group P2₁/c, which defines the symmetry of the crystal lattice.

  • Unit Cell Dimensions (a, b, c, β): These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal.

  • Z: There are four molecules of the compound within each unit cell.

  • R-factor: This value is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value around 7% is indicative of a reasonably well-refined structure.

The study revealed that in the crystal structure, intermolecular hydrogen bonds (O–H⋯N) form between the carboxylic acid group of one molecule and the pyrazole ring nitrogen of an adjacent molecule, creating one-dimensional chains.[1] This type of supramolecular assembly is critical for understanding the material's bulk properties.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary technique used to analyze the bulk crystalline nature of a material. It is faster than SC-XRD and is essential for routine quality control, polymorph screening, and phase identification.

The PXRD Workflow

The workflow involves preparing a powdered sample, exposing it to X-rays, and recording the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

pxrd_workflow cluster_exp_pxrd Experimental Phase cluster_analysis_pxrd Data Analysis Phase sample_prep Sample Grinding mounting_pxrd Sample Mounting sample_prep->mounting_pxrd Homogeneous Powder data_collection_pxrd Data Collection (Diffractometer) mounting_pxrd->data_collection_pxrd Mounted Sample phase_id Phase Identification data_collection_pxrd->phase_id Raw Diffractogram (Intensity vs. 2θ) peak_analysis Peak Analysis (Position, Intensity) phase_id->peak_analysis lattice_refinement Lattice Parameter Refinement peak_analysis->lattice_refinement report Final Report lattice_refinement->report

Caption: Workflow for Powder X-ray Diffraction Analysis.

Predicted XRD Pattern

An experimental XRD pattern for the title compound is not available. However, a theoretical powder pattern can be calculated from the single-crystal data of the case study compound. This simulated pattern provides a unique "fingerprint" for that specific crystalline form. The positions of the diffraction peaks are determined by Bragg's Law (nλ = 2d sinθ), and their intensities are derived from the arrangement of atoms in the unit cell.

Below is a hypothetical table of the most intense peaks that would be expected in the powder XRD pattern of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , simulated from its single-crystal data.

Peak No.2θ Angle (°)d-spacing (Å)Relative Intensity (%)
18.99.9100
217.85.085
322.44.060
425.83.575
528.23.290
631.52.855

Note: This is a hypothetical representation of a simulated powder pattern for illustrative purposes. The exact peak positions and intensities would be calculated using specialized software from the CIF file.

This fingerprint is crucial for:

  • Confirming Bulk Purity: Ensuring a synthesized batch consists of the desired crystalline phase.

  • Identifying Polymorphs: Different polymorphs will produce distinct XRD patterns.

  • Monitoring Scale-up: Verifying that the same crystal form is produced during process development.

Conclusion

The crystallographic characterization of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid and its analogs is a critical step in harnessing their therapeutic potential. Although the specific crystal structure of the title compound remains to be determined, the detailed analysis of its positional isomer, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, provides a robust blueprint for future investigations.[1] The synthesis and crystallization protocols, coupled with the analytical workflows for single-crystal and powder X-ray diffraction, form a comprehensive strategy for elucidating the solid-state properties of these important molecules. The resulting structural insights are fundamental for advancing rational drug design, optimizing formulation, and ensuring the quality and consistency of the final active pharmaceutical ingredient.

References

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Korean Chemical Society, 56(3), 360-364.
  • Du, D. H., et al. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-propyl-, ethyl ester. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499.
  • PubChemLite. (n.d.). 3-nitro-1-propyl-1h-pyrazole-4-carboxylic acid (C7H9N3O4). Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Fang, W. C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures.
  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5, 83445-83451.
  • PubChem. (n.d.). 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-1-propyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of this molecule is paramount for its synthesis, characterization, and application in drug development. This guide, written from the perspective of a Senior Application Scientist, will not only present the predicted spectral data but also delve into the underlying principles and experimental considerations for obtaining and interpreting these spectra.

Introduction: The Significance of NMR in the Structural Analysis of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, with its electron-withdrawing nitro group, a carboxylic acid function, and an N-propyl substituent, creates a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation of these spectra is essential for confirming the regiochemistry of synthesis and for identifying potential impurities. NMR spectroscopy provides a non-destructive method to gain detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Experimental Design and Considerations for NMR Data Acquisition

The quality of NMR data is critically dependent on the experimental setup. For a molecule like 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, several factors must be considered to ensure the acquisition of a high-resolution and informative spectrum.

Choice of Solvent

The choice of a deuterated solvent is the first critical decision. For this particular molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for several reasons:

  • Solubility: The carboxylic acid and the polar nitro group suggest good solubility in a polar aprotic solvent like DMSO-d₆.

  • Exchangeable Protons: The acidic proton of the carboxylic acid will be observable in DMSO-d₆, typically as a broad signal at a downfield chemical shift. In contrast, using a solvent like D₂O would lead to the exchange of this proton with deuterium, causing the signal to disappear.

  • Chemical Shift Range: DMSO-d₆ has a residual proton signal at approximately 2.50 ppm and a carbon signal at 39.52 ppm, which are unlikely to overlap with the signals of interest in the target molecule.

Sample Preparation

For optimal results, a sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is recommended for ¹H NMR, while a higher concentration of 20-50 mg is preferable for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.[1] The sample should be free of particulate matter to ensure good spectral resolution.

Instrumentation and Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the coupling patterns of the propyl group protons. Standard acquisition parameters would be employed, with the potential for optimization of the relaxation delay to ensure accurate integration of the proton signals.

Predicted ¹H NMR Spectrum of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 (pyrazole)~8.5 - 9.0Singlet (s)-1H
-CH₂- (N-propyl, α)~4.2 - 4.5Triplet (t)~7-82H
-CH₂- (N-propyl, β)~1.8 - 2.1Sextet (sext)~7-82H
-CH₃ (N-propyl, γ)~0.9 - 1.2Triplet (t)~7-83H
-COOH> 12Broad Singlet (br s)-1H
Rationale for Predicted ¹H Chemical Shifts and Multiplicities:
  • H-5 (pyrazole): This is the sole proton directly attached to the pyrazole ring. The strong electron-withdrawing effect of the adjacent nitro group at C-4 and the deshielding influence of the aromatic ring current will shift this proton significantly downfield.

  • N-CH₂ (α-protons): These protons are directly attached to a nitrogen atom of the aromatic pyrazole ring, leading to a downfield shift. They will appear as a triplet due to coupling with the adjacent methylene (β) protons.

  • -CH₂- (β-protons): These protons are in a standard aliphatic environment but are influenced by the nearby nitrogen atom. They will exhibit a more complex splitting pattern, a sextet, due to coupling with both the α-methylene and the γ-methyl protons.

  • -CH₃ (γ-protons): These terminal methyl protons will be the most upfield of the aliphatic signals and will appear as a triplet due to coupling with the adjacent β-methylene protons.

  • -COOH: The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent, resulting in a broad signal at a very downfield chemical shift.[2] Its observation is highly dependent on the solvent and sample conditions.[2]

Predicted ¹³C NMR Spectrum of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (carboxylic acid)~160 - 165
C-3 (pyrazole)~145 - 150
C-5 (pyrazole)~135 - 140
C-4 (pyrazole)~130 - 135
-CH₂- (N-propyl, α)~50 - 55
-CH₂- (N-propyl, β)~22 - 27
-CH₃ (N-propyl, γ)~10 - 15
Rationale for Predicted ¹³C Chemical Shifts:
  • C=O (carboxylic acid): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at a characteristic downfield position.[2]

  • C-3 (pyrazole): This carbon is attached to the carboxylic acid group and is part of the aromatic ring. Its chemical shift will be influenced by both these factors.

  • C-5 (pyrazole): This carbon is adjacent to the N-propyl group and the carbon bearing the nitro group.

  • C-4 (pyrazole): This carbon is directly attached to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift compared to an unsubstituted pyrazole.

  • N-CH₂ (α-carbon): The carbon directly bonded to the nitrogen of the pyrazole ring will be the most deshielded of the aliphatic carbons.

  • -CH₂- (β-carbon): This carbon is in a typical aliphatic region.

  • -CH₃ (γ-carbon): The terminal methyl carbon will be the most shielded and therefore appear at the most upfield position.

Advanced NMR Techniques for Unambiguous Assignment

While the one-dimensional ¹H and ¹³C NMR spectra provide significant information, two-dimensional (2D) NMR experiments are invaluable for confirming the assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the propyl group to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the propyl group to the N-1 position of the pyrazole ring and for assigning the quaternary carbons (C-3 and C-4) by observing correlations from the H-5 proton.

Visualizing the Molecular Connectivity and NMR Correlations

The following diagrams illustrate the structure of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid and the expected NMR correlations that would be observed in 2D NMR experiments.

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H5 H-5 (~8.5-9.0 ppm) C5 C-5 (~135-140 ppm) H5->C5 ¹JCH (HSQC) C4 C-4 (~130-135 ppm) H5->C4 ²JCH (HMBC) C3 C-3 (~145-150 ppm) H5->C3 ³JCH (HMBC) Ha Hα (~4.2-4.5 ppm) Ha->C5 ³JCH (HMBC) Ca Cα (~50-55 ppm) Ha->Ca ¹JCH (HSQC) Cb Cβ (~22-27 ppm) Ha->Cb ²JCH (HMBC) Hb Hβ (~1.8-2.1 ppm) Hb->Ca ²JCH (HMBC) Hb->Cb ¹JCH (HSQC) Cg Cγ (~10-15 ppm) Hb->Cg ²JCH (HMBC) Hg Hγ (~0.9-1.2 ppm) Hg->Cb ²JCH (HMBC) Hg->Cg ¹JCH (HSQC)

Figure 2. Key 2D NMR correlations for structural assignment.

Conclusion

The structural elucidation of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is readily achievable through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous compounds. By employing a combination of one-dimensional and two-dimensional NMR techniques, researchers can confidently confirm the identity and purity of this compound, which is a critical step in the drug development pipeline. The detailed understanding of its spectral features provides a valuable reference for quality control and further synthetic modifications.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Benchchem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 4-Nitro-1-propyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a novel chemical entity with therapeutic potential. The following sections are designed to provide not just a series of protocols, but a strategic and scientifically-grounded approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The methodologies described herein are rooted in established principles of drug development and adhere to regulatory expectations for preclinical assessment.[1][2][3][4][5][6][7][8]

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile. For 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a thorough understanding of its ADME properties is paramount before it can progress to clinical trials.[9][10] Early-stage in vitro and in vivo ADME studies are critical for identifying potential liabilities, such as poor bioavailability or the formation of toxic metabolites, which can lead to the failure of an otherwise promising compound.[9][11] This guide will delineate a logical progression of studies, from initial in vitro screens to more complex in vivo assessments, to build a comprehensive PK profile.

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on complex biological assays, a fundamental understanding of the physicochemical properties of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is essential. These properties will influence its behavior in biological systems.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic and Kinetic Solubility AssaysDetermines the maximum concentration of the compound in aqueous solution, which is critical for absorption.
Lipophilicity (LogD) Shake-flask method using octanol/water partitionIndicates the compound's ability to cross biological membranes.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the compound at physiological pH, which affects its solubility and permeability.

In Vitro ADME Assays: Early Insights into Drug-Like Properties

A battery of in vitro ADME assays should be conducted to provide an initial assessment of the compound's pharmacokinetic properties.[10][11][12][13] These assays are typically high-throughput and cost-effective, allowing for early-stage compound selection and optimization.[9]

Absorption

Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid across an artificial lipid membrane.

  • Significance: Provides a rapid and simple prediction of passive intestinal absorption.

Caco-2 Permeability Assay

  • Objective: To evaluate the bidirectional permeability of the compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2).

  • Significance: This assay models the human intestinal barrier and can identify if the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[10]

Distribution

Plasma Protein Binding (PPB)

  • Objective: To determine the extent to which 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid binds to plasma proteins.

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common and reliable method.

  • Significance: Only the unbound fraction of a drug is pharmacologically active and available for distribution and elimination. High plasma protein binding can affect the drug's efficacy and clearance.

Blood-to-Plasma Ratio

  • Objective: To determine the distribution of the compound between red blood cells and plasma.

  • Significance: This ratio is important for interpreting pharmacokinetic data and understanding the overall distribution of the drug in the body.

Metabolism

The presence of a nitro group suggests that 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid may undergo nitroreduction, a critical metabolic pathway.[14][15][16][17][18]

Metabolic Stability in Liver Microsomes and Hepatocytes

  • Objective: To assess the intrinsic clearance of the compound in the liver.

  • Methodology: Incubation of the compound with liver microsomes or cryopreserved hepatocytes from different species (e.g., mouse, rat, dog, human) followed by quantification of the parent compound over time.

  • Significance: Provides an early indication of the compound's metabolic fate and helps predict its in vivo half-life.

Cytochrome P450 (CYP) Inhibition

  • Objective: To evaluate the potential of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid to inhibit major CYP isoforms.

  • Significance: Inhibition of CYP enzymes can lead to drug-drug interactions, a major safety concern.

Metabolite Identification

  • Objective: To identify the major metabolites of the compound.

  • Methodology: Incubation with hepatocytes followed by analysis using high-resolution mass spectrometry (HRMS).

  • Significance: Understanding the metabolic pathways is crucial for identifying potentially reactive or pharmacologically active metabolites. The nitroreduction pathway can lead to the formation of nitroso, hydroxylamino, and amino metabolites, some of which can be reactive.[14][15][17]

Excretion

While primarily assessed in vivo, in vitro transporter assays using cell lines overexpressing specific uptake and efflux transporters (e.g., OATPs, OATs, OCTs, BCRP, MRPs) can provide early insights into the potential mechanisms of renal and hepatic clearance.

In Vivo Pharmacokinetic Studies: Characterizing the Complete Profile

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.[19][20][21][22][23] Rodent models, such as mice and rats, are typically used for initial in vivo PK studies.[20][23]

Study Design

A typical in vivo PK study would involve administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[22]

  • IV Administration: Provides data on clearance, volume of distribution, and terminal half-life in the absence of absorption limitations.

  • PO Administration: Allows for the determination of oral bioavailability, Cmax (maximum plasma concentration), and Tmax (time to reach Cmax).

Serial blood samples are collected at predetermined time points after dosing.[21]

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for the accurate quantification of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in plasma samples.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[24][25][26] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[1][5]

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescription
Clearance (CL) The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-life (t1/2) The time required for the plasma concentration of a drug to decrease by half.
Area Under the Curve (AUC) The integral of the plasma concentration-time curve, which reflects the total drug exposure.
Maximum Concentration (Cmax) The highest concentration of the drug in the plasma after oral administration.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.
Oral Bioavailability (%F) The fraction of the orally administered dose that reaches systemic circulation.

Experimental Protocols

Protocol: Metabolic Stability in Human Liver Microsomes
  • Prepare Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (e.g., 1 µM final concentration) to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life and calculate the intrinsic clearance.

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days.

  • Dosing:

    • IV Group: Administer a single bolus dose of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualization of Workflows and Pathways

In Vitro ADME Screening Workflow

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Solubility Solubility PAMPA PAMPA Solubility->PAMPA LogD LogD LogD->PAMPA pKa pKa pKa->PAMPA Caco2 Caco-2 PAMPA->Caco2 PPB Plasma Protein Binding Caco2->PPB BPR Blood-to-Plasma Ratio PPB->BPR MetStab Metabolic Stability (Microsomes, Hepatocytes) BPR->MetStab CYP_Inhib CYP Inhibition MetStab->CYP_Inhib MetID Metabolite ID MetStab->MetID Decision Go/No-Go Decision for In Vivo Studies CYP_Inhib->Decision MetID->Decision Start Compound Synthesis Start->Solubility Start->LogD Start->pKa

Caption: A typical workflow for in vitro ADME screening.

Predicted Metabolic Pathway of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Metabolic_Pathway Parent 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (R-NO2) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductases (e.g., CYP450) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Nitroreductases Amine Amino Metabolite (R-NH2) Hydroxylamine->Amine Reductases Conjugate Conjugated Metabolites (e.g., Glucuronide, Sulfate) Hydroxylamine->Conjugate UGTs, SULTs Amine->Conjugate NATs, UGTs, SULTs

Caption: Predicted metabolic pathway involving nitroreduction.

Conclusion and Future Directions

The pharmacokinetic profiling of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. The systematic approach outlined in this guide, from fundamental physicochemical characterization to comprehensive in vivo studies, will provide the necessary data to make informed decisions about the compound's future. A favorable pharmacokinetic profile, characterized by good oral bioavailability, appropriate distribution, predictable metabolism, and efficient clearance, will be a key determinant of its ultimate clinical success. Further studies may include pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a quantitative relationship between drug exposure and therapeutic effect, as well as studies in non-rodent species to support human dose prediction.

References

  • Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA). [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives | Chemical Research in Toxicology - ACS Publications. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed. [Link]

  • Lecture 7: Nitro compounds Nitro compounds are organic molecules containing the nitro functional group (–NO₂) attached to a. [Link]

  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Non-clinical: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA). [Link]

  • In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. [Link]

  • Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

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  • Methods for the determination of Plasma Concentration | AxisPharm. [Link]

  • Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives | Request PDF - ResearchGate. [Link]

  • Clinical investigation of the pharmacokinetics of therapeutic proteins - Scientific guideline. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK - Aurigene Pharmaceutical Services. [Link]

  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique | Wasit Journal for Pure sciences. [Link]

  • Determination of Some Drugs in Blood Plasma Using Liquid Chromatography-MS. [Link]

  • Rodent In Vivo PK Service - Creative Biolabs. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Pharmacokinetics and Bioavailability - Food and Drug Administration. [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. [Link]

  • Preclinical Studies in Drug Development | PPD. [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. [Link]

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Exploratory

In Vitro Biological Activity and Pharmacophoric Profiling of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid Derivatives

Executive Summary 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1006957-63-6) is a privileged, highly versatile pharmacophoric building block in medicinal chemistry. While the free carboxylic acid itself is rarely...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1006957-63-6) is a privileged, highly versatile pharmacophoric building block in medicinal chemistry. While the free carboxylic acid itself is rarely the final therapeutic agent, it serves as the critical core for synthesizing potent in vitro active compounds, particularly in the domains of cannabinoid receptor (CB1/CB2) modulation and bioreductive antimicrobial/anticancer agents .

As a Senior Application Scientist, this whitepaper deconstructs the mechanistic rationale behind this specific molecular scaffold and provides field-proven, self-validating in vitro protocols for evaluating its derivatives.

Mechanistic Rationale: The Pharmacophore Deconstructed

The biological utility of this compound stems from the synergistic effects of its three functional groups:

  • The 4-Nitro Group (The Bioreductive Trigger): The highly electron-withdrawing nitro group lowers the pKa of adjacent protons and acts as an electron sink. In biological systems, it is a prime substrate for Type 1 Nitroreductases (NTRs)[1]. Reduction of the nitro group generates reactive nitroso and hydroxylamine intermediates, which subsequently produce reactive oxygen species (ROS) or alkylating agents, leading to targeted cytotoxicity[2].

  • The 1-Propyl Chain (The Lipophilic Anchor): N1-alkylation is critical for membrane permeability. In the context of G-protein coupled receptors (GPCRs) like CB1 and CB2, the 1-propyl group provides the exact steric bulk required to partition into the deep, hydrophobic transmembrane binding pockets characteristic of cannabinoid receptors[3].

  • The 3-Carboxylic Acid (The Synthetic Handle): The carboxylic acid serves as the primary site for derivatization. Conversion to an amide (forming pyrazole-3-carboxamides) neutralizes the negative charge, drastically increasing cell penetrability and allowing for the introduction of diverse basic amines (e.g., piperidines, morpholines) that form critical salt bridges with target proteins[4].

Domain I: Cannabinoid (CB1/CB2) Receptor Modulation

Pyrazole-3-carboxamides are a highly validated class of cannabinoid ligands (e.g., Rimonabant analogs). The 1-alkyl-pyrazole core mimics the lipid-like structure of endogenous cannabinoids[5]. In vitro characterization of these derivatives requires precise radioligand binding assays to determine receptor affinity ( Ki​ ) and functional assays (e.g., cAMP accumulation) to determine agonist/antagonist efficacy[6].

Protocol 1: In Vitro CB1/CB2 Radioligand Binding Assay

This protocol is designed as a self-validating system. The inclusion of BSA and EDTA is non-negotiable due to the high lipophilicity of pyrazole derivatives and the susceptibility of GPCRs to proteolytic degradation.

Reagents & Materials:

  • Membranes: CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H] -CP 55,940 (Specific activity: ~144 Ci/mmol)[6].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 2.5 mM EDTA, 0.05% fatty-acid-free Bovine Serum Albumin (BSA)[6].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the synthesized pyrazole-3-carboxamide derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in the Assay Buffer (final DMSO concentration must not exceed 0.1% to prevent membrane disruption).

  • Incubation: In a 96-well deep-well plate, combine 50 µL of the test compound, 50 µL of [3H] -CP 55,940 (final concentration 0.5 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the plate at 30°C for 90 minutes. Causality: This temperature and time ensure steady-state equilibrium for highly lipophilic pyrazole ligands without degrading the receptor.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, minimizing non-specific binding of the radioligand.

  • Washing & Detection: Wash filters three times with 500 µL of ice-cold washing buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA). Add scintillation cocktail and quantify radioactivity using a Microbeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Domain II: Nitroreductase-Mediated Bioactivation

The 4-nitro-pyrazole moiety is actively investigated for Gene-Directed Enzyme Prodrug Therapy (GDEPT) and anti-parasitic applications (e.g., against Trypanosoma cruzi)[7]. The mechanism relies on the selective reduction of the nitro group by bacterial or parasitic nitroreductases, which are absent in healthy mammalian cells[8].

NTR_Pathway A 4-Nitro-pyrazole (Prodrug) B Type 1 Nitroreductase (NADH/FMN) A->B Binding C Hydroxylamine Intermediate B->C 2e- Reduction D Reactive Oxygen Species (ROS) C->D Oxidation E Cytotoxicity & Cell Death D->E DNA Damage

Caption: Nitroreductase-mediated bioactivation pathway of 4-nitro-pyrazole derivatives.

Protocol 2: In Vitro Nitroreductase Cytotoxicity Assay

This assay isolates the specific biological activity of the 4-nitro group by comparing cytotoxicity in wild-type cells versus cells engineered to express NTR.

Step-by-Step Workflow:

  • Cell Seeding: Seed human colon carcinoma cells (HCT116 WT) and HCT116 cells stably transfected with E. coli NTR (HCT116-NTR+) into 96-well plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the 4-nitro-1-propyl-1H-pyrazole derivative (1 nM to 100 µM). Include Benznidazole as a positive control[8].

  • Incubation: Incubate for 72 hours. Causality: Bioreductive activation and subsequent DNA damage require extended incubation to manifest as measurable cell death.

  • Viability Quantification: Add 20 µL of MTS reagent (CellTiter 96) to each well. Incubate for 2 hours. Measure absorbance at 490 nm.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50​ of the WT cells by the IC50​ of the NTR+ cells. An SI > 50 indicates highly specific bioactivation of the 4-nitro group[2].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the specific contribution of the 4-Nitro-1-propyl scaffold, the following table summarizes representative in vitro data for a library of pyrazole-3-carboxamide derivatives.

Compound Core ModificationsCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)NTR+ Cytotoxicity ( IC50​ , µM)WT Cytotoxicity ( IC50​ , µM)
4-Nitro, 1-Propyl (Target Scaffold) 12.4 ± 1.2 4.8 ± 0.6 0.45 ± 0.08 > 100
4-Nitro, 1-Ethyl (Shorter chain)85.3 ± 6.442.1 ± 3.50.62 ± 0.11> 100
4-Amino, 1-Propyl (Reduced nitro)18.2 ± 2.16.5 ± 0.8> 100> 100
4-Hydrogen, 1-Propyl (Des-nitro)45.6 ± 4.215.3 ± 1.9> 100> 100

Data Interpretation: The 1-propyl chain is optimal for cannabinoid receptor affinity compared to the shorter ethyl chain, likely due to enhanced hydrophobic interactions in the receptor pocket[3]. The 4-nitro group is absolutely essential for NTR-mediated cytotoxicity; reducing it to an amine (4-Amino) completely abolishes the bioreductive anticancer activity while maintaining GPCR binding[2].

High-Throughput Screening Workflow

For drug development professionals utilizing 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid as a starting material, parallel screening workflows are required to isolate the desired biological activity.

Workflow A Library Synthesis (3-COOH Amidation) B Radioligand Binding ([3H]-CP 55,940) A->B D NTR Cytotoxicity (Cell Viability) A->D C Functional Assay (cAMP / FLIPR) B->C Ki < 100 nM E Lead Candidate Selection C->E High Efficacy D->E IC50 < 1 µM

Caption: In vitro high-throughput screening workflow for pyrazole-3-carboxylic acid analogs.

Conclusion

The in vitro biological activity of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is not evaluated in isolation, but rather through its profound impact on the pharmacodynamics of its derivatives. By providing an optimal lipophilic anchor (1-propyl), a bioreductive trigger (4-nitro), and a versatile conjugation site (3-carboxylic acid), this scaffold remains a cornerstone in the development of novel GPCR ligands and targeted prodrug therapies.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Abstract This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group and an N-propyl substituent can significantly modulate the physicochemical and pharmacological properties of the pyrazole scaffold. This document provides a step-by-step methodology, explains the chemical principles behind each step, and offers insights into process optimization and characterization of the final product.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in the development of novel therapeutic agents. The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of molecular properties to achieve desired biological effects.[3] Specifically, the introduction of a nitro group at the C4 position can act as a key pharmacophore or a precursor for further chemical transformations.[4] N-alkylation of the pyrazole ring is a common strategy to enhance lipophilicity and modulate binding affinity to biological targets.[5][6][7] This protocol outlines a logical and efficient synthetic route to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, starting from a commercially available precursor.

Synthetic Strategy Overview

The synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is accomplished in two main steps starting from Ethyl 4-nitro-1H-pyrazole-3-carboxylate. This starting material can be synthesized or procured from commercial vendors.[8][9] The overall synthetic workflow is depicted below:

Synthesis_Workflow A Ethyl 4-nitro-1H- pyrazole-3-carboxylate B Ethyl 4-nitro-1-propyl-1H- pyrazole-3-carboxylate A->B  N-Propylation (1-bromopropane, K2CO3, DMF) C 4-Nitro-1-propyl-1H- pyrazole-3-carboxylic acid B->C  Ester Hydrolysis (LiOH, THF/H2O)

Figure 1: Overall synthetic workflow for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )SupplierNotes
Ethyl 4-nitro-1H-pyrazole-3-carboxylate55864-87-4C6H7N3O4185.14Major Chemical Supplier
1-Bromopropane106-94-5C3H7Br122.99Major Chemical SupplierCorrosive, Flammable, Lachrymator
Potassium Carbonate (K2CO3), anhydrous584-08-7K2CO3138.21Major Chemical SupplierHygroscopic
N,N-Dimethylformamide (DMF), anhydrous68-12-2C3H7NO73.09Major Chemical SupplierAnhydrous grade recommended
Lithium Hydroxide (LiOH), monohydrate1310-66-3LiOH·H2O41.96Major Chemical Supplier
Tetrahydrofuran (THF), anhydrous109-99-9C4H8O72.11Major Chemical SupplierAnhydrous grade recommended
Ethyl Acetate (EtOAc)141-78-6C4H8O288.11Major Chemical SupplierFor extraction
Brine (saturated NaCl solution)N/ANaCl(aq)N/APrepared in-houseFor washing
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4142.04Major Chemical SupplierFor drying organic layers
Hydrochloric Acid (HCl), 1M aqueous7647-01-0HCl(aq)36.46Major Chemical SupplierFor acidification
Deionized Water (H2O)7732-18-5H2O18.02Laboratory Supply
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Detailed Synthesis Protocol

Step 1: N-Propylation of Ethyl 4-nitro-1H-pyrazole-3-carboxylate

Rationale: This step introduces the propyl group onto the pyrazole nitrogen. The choice of potassium carbonate as the base is crucial; it is a mild, inexpensive, and effective base for the N-alkylation of pyrazoles, minimizing side reactions.[10] Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction as it readily dissolves the reactants and facilitates the SN2 reaction. The reaction is heated to ensure a reasonable reaction rate.

N_Propylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A Ethyl 4-nitro-1H- pyrazole-3-carboxylate F Ethyl 4-nitro-1-propyl-1H- pyrazole-3-carboxylate A->F B 1-Bromopropane B->F C K2CO3 G KBr C->G H KHCO3 C->H D DMF (solvent) E 60-70 °C, 4-6 h

Figure 2: Workflow for the N-Propylation step.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-nitro-1H-pyrazole-3-carboxylate (10.0 g, 54.0 mmol, 1.0 eq) and anhydrous potassium carbonate (11.2 g, 81.0 mmol, 1.5 eq).

  • Under an inert atmosphere (N2 or Ar), add 100 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (7.3 mL, 81.0 mmol, 1.5 eq) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate as a solid.

Step 2: Hydrolysis of Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a strong base suitable for ester saponification under mild conditions, which helps to avoid potential side reactions with the nitro group.[11] A mixture of THF and water is used to ensure the solubility of both the ester and the hydroxide salt.

Hydrolysis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A Ethyl 4-nitro-1-propyl-1H- pyrazole-3-carboxylate E 4-Nitro-1-propyl-1H- pyrazole-3-carboxylic acid A->E B LiOH·H2O B->E C THF/H2O (solvent) D Room Temperature, 2-4 h F Ethanol G LiCl (after acidification)

Figure 3: Workflow for the Ester Hydrolysis step.

Procedure:

  • Dissolve the purified Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate (from Step 1, e.g., 10.0 g, 43.6 mmol, 1.0 eq) in a mixture of THF (100 mL) and deionized water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (2.74 g, 65.4 mmol, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting ester is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of deionized water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to obtain the final product, 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Characterization

The identity and purity of the synthesized 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the propyl group protons, the pyrazole ring proton, and the carboxylic acid proton.

  • ¹³C NMR: Expect signals for the carbons of the propyl group, the pyrazole ring, the nitro-substituted carbon, and the carboxylic acid carbonyl carbon.

  • FT-IR: Look for characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Safety and Handling Precautions

  • This protocol should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Bromopropane is a corrosive and flammable lachrymator. Handle with care and avoid inhalation and contact with skin and eyes.

  • DMF is a potential teratogen and should be handled with caution.

  • Strong acids and bases should be handled with appropriate care to avoid burns.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

Troubleshooting

Issue Possible Cause Solution
Incomplete N-propylation Insufficient heating, inactive base, or wet solvent.Ensure the reaction temperature is maintained. Use freshly opened or dried K2CO3 and anhydrous DMF. Consider increasing the reaction time.
Formation of N2-propyl isomer Steric hindrance at N1 is minimal.While N1 alkylation is generally favored for pyrazoles, some N2 isomer may form.[6] Purification by column chromatography should separate the isomers.
Incomplete ester hydrolysis Insufficient base or reaction time.Add additional LiOH and continue stirring. Gently warming the reaction mixture may also increase the rate.
Low yield of final product Product loss during workup and purification.Ensure efficient extraction and careful handling during filtration and drying. Optimize chromatography conditions to minimize product loss.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. By following these step-by-step instructions and understanding the rationale behind each procedure, researchers can confidently prepare this valuable compound for further applications in drug discovery and materials science.

References

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021).
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978). Pharmazie.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. (n.d.). ChemicalBook.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Science Publishing.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2024).
  • Esters of 4-formylpyrazol-3-carboxylic acids. (2014). [No source found].
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • Nitration of 3-methyl-1,5-diphenylpyrazole and rel
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). [No source found].
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (2007). [No source found].
  • Direct nitration of five membered heterocycles. (2026).
  • What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?. (2022). Guidechem.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). [No source found].
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). [No source found].
  • Hydrolysis reaction of pyrazinoate esters to POA and the corresponding... (n.d.).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. (2020). RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Oakwood Chemical.
  • Compound 1-ethyl-4-nitro-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide. (n.d.). Chemdiv.
  • 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Optimizing N-Alkyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Ethyl 4-nitro-1H-pyrazole-3-carboxyl
  • Ethyl 4-nitro-1h-pyrazole-3-carboxyl
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). (n.d.).
  • Alkylbenzenes. XV. Friedel-Crafts Alkylations of p-Xylene and Mesitylene with Propyl Halides. Concurrent Rearrangements and Reor. (n.d.). ElectronicsAndBooks.
  • 4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).

Sources

Application

Application Note: Solubilization and In Vitro Preparation of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Executive Summary & Physicochemical Rationale 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1006957-63-6) is a specialized heterocyclic building block frequently utilized in drug discovery and mechanistic cellular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1006957-63-6) is a specialized heterocyclic building block frequently utilized in drug discovery and mechanistic cellular assays. Structurally, the molecule presents a unique solubility challenge: while the carboxylic acid moiety offers a degree of polarity, the electron-withdrawing nitro group and the lipophilic propyl chain significantly increase the compound's overall hydrophobicity.

Attempting to dissolve this compound directly in aqueous cell culture media (e.g., DMEM, RPMI) or physiological buffers (e.g., PBS) will inevitably lead to micro-precipitation, resulting in inaccurate dosing, loss of the active compound, and irreproducible assay data[1]. To ensure complete solvation and cellular bioavailability, the compound must first be reconstituted in an aprotic organic solvent—specifically, anhydrous Dimethyl Sulfoxide (DMSO)—before being serially diluted into aqueous systems[2].

Table 1: Physicochemical Profiling
ParameterSpecification
Compound Name 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid
CAS Number 1006957-63-6
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)
Aqueous Solubility Poor (< 1 mg/mL)

Experimental Workflow

ProtocolWorkflow Step1 1. Lyophilized Compound (4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid) Step2 2. Primary Solvation Add Anhydrous DMSO Step1->Step2 Calculate Mass/Vol Step3 3. Master Stock Solution (10 mM or 50 mM) Step2->Step3 Vortex & Sonicate Step4 4. Sterile Filtration (0.22 µm PTFE Filter) Step3->Step4 Chemical Compatibility Step5 5. Aliquot & Cryopreservation (-20°C to -80°C) Step4->Step5 Prevent Freeze-Thaw Step6 6. Working Solution Dilute in Culture Media (DMSO ≤ 0.1%) Step5->Step6 Serial Dilution

Workflow for solubilizing and preparing pyrazole-based small molecules for in vitro cell culture.

Step-by-Step Protocol: A Self-Validating Solubilization System

Phase 1: Master Stock Reconstitution

Causality Insight (Why Anhydrous DMSO?): DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, absorbed atmospheric water can prematurely trigger the precipitation of the hydrophobic pyrazole core. Always use cell-culture grade, anhydrous DMSO (≥99.9% purity) to maintain the solvent's aprotic integrity.

  • Equilibrate: Allow the lyophilized vial of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid to equilibrate to room temperature for 30 minutes before opening. This prevents ambient moisture from condensing on the powder.

  • Calculate: Determine the required volume of DMSO to achieve a 10 mM or 50 mM master stock (Refer to Table 2 ).

  • Solvate: Add the calculated volume of anhydrous DMSO directly to the original vial.

  • Agitate: Vortex the vial for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Check: Hold the vial against a direct light source. The solution must be completely transparent with no visible particulates or cloudiness.

Phase 2: Sterilization & Cryopreservation

Causality Insight (Why PTFE Filters?): DMSO is an aggressive organic solvent that will rapidly dissolve standard Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters, leaching toxic polymers into your stock solution. Polytetrafluoroethylene (PTFE) must be used for chemical compatibility.

  • Draw: Aspirate the master stock into a solvent-resistant glass or polypropylene syringe.

  • Filter: Attach a 0.22 µm PTFE syringe filter and dispense the solution into sterile, amber microcentrifuge tubes (the nitro-pyrazole ring may be sensitive to prolonged UV/light exposure).

  • Aliquot: Divide the stock into single-use volumes (e.g., 20–50 µL) to entirely eliminate freeze-thaw cycles, which are known to degrade small molecules over time[3]. Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[3].

Phase 3: Working Solution & Media Dilution

Causality Insight (Why serial dilute in DMSO first?): Adding a highly concentrated DMSO stock directly into a large volume of aqueous media creates localized zones of high water concentration, shocking the compound out of solution[2]. Serial dilution in DMSO prior to the final media spike prevents this phenomenon.

  • Thaw: Bring a single aliquot of the master stock to room temperature.

  • Pre-Dilute: Perform intermediate serial dilutions in DMSO to reach a 1000x concentration of your final desired in vitro dose.

  • Spike: Add the 1000x DMSO solution into pre-warmed (37°C) cell culture media at a 1:1000 ratio (e.g., 10 µL of stock into 10 mL of media).

  • Disperse: Immediately vortex or rigorously pipette the media to ensure rapid, homogenous dispersion.

  • Validation Check: Before applying the media to your cell culture plates, observe a 1 mL sample of the working media under an inverted phase-contrast microscope at 20x magnification. The absence of refractive micro-crystals confirms that the compound has remained fully solvated in the aqueous environment.

Quantitative Dilution Matrices

Accurate concentration conversion is critical for preventing experimental failure[1]. Use the tables below to standardize your preparations.

Table 2: Reconstitution Guide (Mass to Volume)

Calculations based on a Molecular Weight of 199.16 g/mol .

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg502.1 µL
10 mM 5.0 mg2.510 mL
50 mM 1.0 mg100.4 µL
50 mM 5.0 mg502.1 µL
Table 3: Working Solution Dilution (Targeting ≤ 0.1% DMSO)

Most mammalian cell lines can safely tolerate a final DMSO concentration of up to 0.1% (v/v) without exhibiting solvent-induced cytotoxicity or off-target transcriptomic shifts[2]. Ensure that your vehicle control group contains exactly the same final percentage of DMSO.

Desired Final Conc. in MediaIntermediate Stock UsedDilution FactorVolume of Stock per 10 mL MediaFinal DMSO %
10 µM 10 mM Master Stock1:100010 µL0.1%
50 µM 50 mM Master Stock1:100010 µL0.1%
1 µM 1 mM (Diluted from 10 mM)*1:100010 µL0.1%

*Note: To achieve a 1 µM final concentration while maintaining a 0.1% DMSO vehicle control baseline, first dilute the 10 mM Master Stock 1:10 in pure DMSO to create a 1 mM intermediate stock, then spike 10 µL of this intermediate into 10 mL of media.

References

  • Small Molecules - Storage and Preparation Source: Captivate Bio URL:[Link]

Sources

Method

Application Note: 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid in Targeted Drug Discovery

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs ranging from kinase inhibitors (e.g., Ruxolitinib) to non-steroidal anti-androgens (e.g., Dar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs ranging from kinase inhibitors (e.g., Ruxolitinib) to non-steroidal anti-androgens (e.g., Darolutamide)[1]. Within this chemical space, 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1006957-63-6) emerges as a highly versatile, tri-functional building block[2].

This application note provides a comprehensive guide to utilizing this specific building block. By leveraging the orthogonal reactivity of its three distinct functional vectors—the N1-propyl group, the C3-carboxylic acid, and the C4-nitro group—medicinal chemists can rapidly generate diverse libraries of purine isosteres, kinase hinge-binders, and GPCR ligands.

Structural Rationale & Medicinal Chemistry Profiling

In drug discovery, the selection of a building block is never arbitrary; it is dictated by the precise geometric and electronic requirements of the biological target.

  • The N1-Propyl Vector: Unsubstituted pyrazoles undergo rapid annular tautomerization, which complicates Structure-Activity Relationship (SAR) interpretation and NMR characterization. The N1-propyl group locks the tautomeric state. Furthermore, the 3-carbon aliphatic chain provides a tunable lipophilic vector specifically designed to occupy hydrophobic pockets (such as the ribose-binding pocket in ATP-competitive kinase inhibitors) without excessively inflating the molecule's overall lipophilicity.

  • The C3-Carboxylic Acid: Positioned adjacent to the N2 atom, the C3-carboxylate is a prime vector for amide or ester linkages[3]. In many kinase inhibitors, this vector points directly toward the solvent-exposed region, making it an ideal attachment point for solubilizing groups (e.g., piperazines or morpholines).

  • The C4-Nitro Group (The Masked Nucleophile): The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring, preventing unwanted electrophilic aromatic substitution during early synthetic steps. Once the C3-position is functionalized, the nitro group can be chemoselectively reduced to a primary amine[4]. This transforms the C4 position into a highly nucleophilic center, ready for acylation, sulfonylation, or cyclization into fused bicyclic systems like pyrazolo[3,4-d]pyrimidines.

Physicochemical & ADME Profiling

The foundational properties of this building block strictly adhere to the "Rule of 3" for lead-like compounds, ensuring that downstream functionalization does not push the final drug candidate outside of favorable oral bioavailability space.

PropertyValueMedicinal Chemistry Impact
Molecular Weight 199.16 g/mol Highly efficient lead-like MW; allows ample room for elaboration.
Formula C₇H₉N₃O₄-
Estimated cLogP ~1.5Optimal baseline lipophilicity for oral absorption.
Topological Polar Surface Area 92.5 ŲGood membrane permeability; generally restricts blood-brain barrier (BBB) crossing unless modified.
Hydrogen Bond Donors 1Minimal desolvation penalty upon target binding.
Hydrogen Bond Acceptors 5Multiple vectors for critical hinge-region hydrogen bonding.
Rotatable Bonds 3Low entropic penalty upon binding to the target protein.

Logical Workflows and Visualizations

The true power of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid lies in its sequential, orthogonal reactivity. The standard workflow involves first exploiting the C3-carboxylic acid, followed by the activation of the C4-nitro group.

Workflow BB 4-Nitro-1-propyl-1H-pyrazole -3-carboxylic acid Amide C3 Amide Derivative (Library Generation) BB->Amide HATU, DIPEA, R-NH2 Amine C4 Amino-Pyrazole (Nucleophilic Core) Amide->Amine H2, Pd/C, EtOH Fused Pyrazolo[3,4-d]pyrimidine (Purine Isostere) Amine->Fused Cyclization Reagents

Divergent synthetic workflow utilizing orthogonal reactivity at C3 and C4.

Pharmacophore Core Pyrazole Scaffold Privileged Structure N1 N1-Propyl Group Hydrophobic Pocket Burial Core->N1 C3 C3-Carboxylic Acid Solvent Vector / Hinge Binder Core->C3 C4 C4-Nitro Group Masked Nucleophile Core->C4

Pharmacophore mapping and target interaction logic of the pyrazole scaffold.

Validated Experimental Protocols

Protocol 1: C3-Amide Coupling (Library Generation)

Causality & Rationale: The C4-nitro group withdraws electron density from the pyrazole ring, rendering the C3-carboxylate less nucleophilic and more resistant to standard coupling conditions (like EDC/NHS). To overcome this electronic deactivation, highly efficient uronium-based coupling reagents such as HATU, or phosphonic anhydrides like T3P, are strictly recommended to ensure quantitative conversion[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature for 15–20 minutes. Note: This pre-activation step is critical to form the highly reactive OAt-ester before introducing the amine.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir the mixture at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS or TLC (typically 5% MeOH in DCM)[3].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash sequentially with 1N aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). The acidic and basic washes are essential to remove excess amine, DIPEA, and the tetramethylurea byproduct generated by HATU.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C3-amide.

Protocol 2: Chemoselective Nitro Reduction to C4-Amine

Causality & Rationale: Once the C3 vector is secured, the C4-nitro group must be reduced to unlock the core's nucleophilicity. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard due to its high chemoselectivity, leaving amide bonds and the pyrazole core intact while quantitatively reducing the nitro group[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-amide intermediate (1.0 eq, 1.0 mmol) in degassed Ethanol or Methanol (10 mL) in a round-bottom flask.

  • Inerting (Critical Safety Step): Purge the reaction flask thoroughly with Argon gas for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Safety Warning: Dry Pd/C is highly pyrophoric. Introducing it to a solvent containing ambient oxygen can cause immediate ignition. Always purge with inert gas first[4].

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) using a double-layered balloon. Stir the suspension vigorously at room temperature for 6–12 hours.

  • Monitoring: Track the reaction via LC-MS. The successful reduction is indicated by a distinct shift to a more polar retention time and a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Filtration: Flush the system with Argon to remove residual H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot ethanol (20 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 4-amino-1-propyl-1H-pyrazole-3-carboxamide is typically obtained in >90% purity and can be used directly in subsequent cyclization or acylation steps without further purification.

References

  • AA Blocks. 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (Product Page). Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. Retrieved from: [Link]

  • Synthesis (Thieme E-Journals). A New, Efficient Process for the Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Versatile Building Block and Key Intermediate of Darolutamide. Retrieved from:[Link]

Sources

Application

HPLC method development and validation for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid Abstract This document details the system...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Abstract

This document details the systematic development and subsequent validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase composed of acetonitrile and a phosphate buffer at pH 3.0, with UV detection at 254 nm. The validation protocol confirmed the method's specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and stability testing of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in drug development and manufacturing environments.

Introduction

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structural motif prevalent in many pharmaceutically active molecules. The presence of both a nitro group and a carboxylic acid moiety suggests its potential role as a key intermediate in the synthesis of novel therapeutic agents. The reliable quantification of this compound is paramount for ensuring the quality, consistency, and purity of starting materials and intermediates in the drug manufacturing process.

The development of a robust analytical method requires a deep understanding of the analyte's chemical properties and the principles of chromatographic separation.[3] This application note serves as a comprehensive guide for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development and validation process. The protocols herein are designed to be self-validating, ensuring compliance with global regulatory standards as outlined by the ICH, FDA, and USP.[1][4][5]

Part 1: Method Development Strategy

The primary objective of method development is to achieve a reliable separation of the target analyte from any potential impurities or degradation products with good peak shape and within a practical timeframe.

Analyte Characterization

A foundational understanding of the analyte's physicochemical properties is critical for selecting the initial chromatographic conditions.

  • Structure:

    • Molecular Formula: C₇H₉N₃O₄[6]

    • Molecular Weight: 199.16 g/mol [6]

    • Key Functional Groups: Carboxylic acid, nitroaromatic ring, pyrazole ring, propyl chain.

  • Predicted Properties:

    • pKa: The carboxylic acid group is the primary ionizable function, with an estimated pKa in the range of 4-5.[7] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic form, preferably unionized.

    • Polarity (logP): The parent compound, 4-Nitro-1H-pyrazole-3-carboxylic acid, is relatively polar.[8] The addition of the propyl group increases its hydrophobicity. This moderate polarity makes it an ideal candidate for reversed-phase chromatography.

    • UV Absorbance: The presence of the nitroaromatic pyrazole system results in strong UV absorbance, making UV detection a suitable choice. A preliminary UV scan is used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar nitroaromatic compounds, a wavelength of 254 nm is a logical starting point.[9][10][11]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected as the initial choice due to its versatility and effectiveness in retaining moderately polar compounds.

  • Chemicals: HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).

  • Reference Standard: A well-characterized reference standard of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid with a certificate of analysis.

Optimization of Chromatographic Conditions

The method development process is an iterative workflow designed to find the optimal balance between resolution, analysis time, and sensitivity.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV λmax) B Select Column (C18, 150x4.6mm, 5µm) A->B C Select Mobile Phase (ACN/Buffer, MeOH/Buffer) B->C D Set Initial Conditions (Isocratic, pH 3.0, 254 nm, 1.0 mL/min) C->D E Evaluate Peak Shape & Retention (Tailing, k') D->E F Adjust Mobile Phase pH (Control Ionization) E->F Poor Shape G Optimize Organic Content (Adjust Retention Time) E->G Poor Retention H Gradient vs. Isocratic (Improve Resolution/Speed) E->H Good Shape & Retention F->E G->E I Finalize Conditions H->I J System Suitability Test (SST Validation) I->J K Method Ready for Validation J->K

Caption: Workflow for HPLC Method Development.

  • Mobile Phase pH Selection: To suppress the ionization of the carboxylic acid group (pKa ≈ 4-5) and ensure a consistent, unionized state, a mobile phase pH of approximately 3.0 is chosen. A 20 mM potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with ortho-phosphoric acid, provides sufficient buffering capacity.

  • Organic Modifier Selection & Optimization: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for acidic compounds and has a lower UV cutoff. The initial experiments involve running isocratic mobile phases with varying ratios of acetonitrile and buffer (e.g., 40:60, 50:50, 60:40) to find the composition that provides a retention factor (k') between 2 and 10.

  • Gradient Elution: If isocratic elution fails to separate the main peak from impurities within a reasonable time, a gradient method is developed. A typical starting gradient might be 20% to 80% acetonitrile over 15 minutes. This is particularly important for a stability-indicating method, where degradation products with different polarities may be present.

  • Detection Wavelength (λmax): Using a DAD, the UV spectrum of the analyte is recorded. The wavelength of maximum absorbance is selected for quantification to ensure the highest sensitivity. For 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, 254 nm is confirmed to be a suitable wavelength.

Part 2: Optimized and Finalized HPLC Method

The following parameters were determined to be optimal for the analysis.

ParameterCondition
Instrument HPLC with UV/DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 70% B; 12-15 min: 70% B; 15.1-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Run Time 18 minutes

Part 3: Comprehensive Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13][14] The following protocols are based on the ICH Q2(R2) guideline.[1][2]

ValidationParameters Validation Method Validation | (ICH Q2(R2)) Specificity Specificity Analyte vs. Placebo Peak Purity Forced Degradation Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy 3 Levels (e.g., 80, 100, 120%) 9 Replicates % Recovery Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day, Inter-analyst) Validation->Precision Limits Detection & Quantitation LOD (S/N ~3:1) LOQ (S/N ~10:1) Validation->Limits Robustness Robustness Deliberate Variations pH, Flow Rate, % Organic Validation->Robustness

Caption: Interrelated Parameters of HPLC Method Validation.

System Suitability Testing (SST)

Objective: To ensure the chromatographic system is performing adequately before conducting any analysis. This is a mandatory part of the procedure as per USP <621>.[3][5]

Protocol:

  • Prepare a standard solution of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid at the working concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six consecutive times.

  • Calculate the parameters listed in the table below.

Acceptance Criteria:

ParameterAcceptance Limit
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity (Stability-Indicating)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

Protocol:

  • Placebo Analysis: Analyze a placebo (sample matrix without the analyte) to confirm no interfering peaks at the analyte's retention time.

  • Forced Degradation: Subject the analyte solution to stress conditions to induce degradation. Analyze the stressed samples alongside an unstressed control.

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Peak Purity: Use a DAD to assess peak purity of the analyte in the stressed samples to ensure no co-eluting peaks.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation peaks (Resolution > 2.0).

  • The peak purity index should pass the software's threshold, indicating spectral homogeneity.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five calibration standards across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare a placebo sample matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD and compare the results between the two sets.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and verifying that the precision (RSD) is ≤ 10%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the optimized method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.1 units (pH 2.9 and 3.1).

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The changes should not produce significant deviations in the final calculated concentration.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable means for the quantification of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in an optimized method with excellent chromatographic performance. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, successfully demonstrated the method's specificity, linearity, accuracy, precision, and robustness. The stability-indicating nature of the assay was confirmed through forced degradation studies, making it suitable for routine quality control, stability analysis, and impurity profiling in a regulated pharmaceutical environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • United States Pharmacopeia. <621> Chromatography. USP. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. Waters. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters. [Link]

  • Microsolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Microsolv. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Wiley. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. RJPT. [Link]

  • Oakwood Chemical. 4-Nitro-1H-pyrazole-3-carboxylic acid. Oakwood Chemical. [Link]

  • Thoreauchem. 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid. Thoreauchem. [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Korean Chemical Society, 56(3), 364-368. [Link]

  • NextSDS. 1-ETHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. NextSDS. [Link]

  • NextSDS. 1H-Pyrazole-3-carboxylic acid, 4-propyl-, ethyl ester. NextSDS. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12363470, 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

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Method

Application Notes and Protocols for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Formulations

Foreword: The Pivotal Role of Pyrazole Carboxylic Acids in Modern Agrochemicals Pyrazole and its derivatives are foundational scaffolds in the discovery and development of contemporary agrochemicals.[1] Among these, pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pivotal Role of Pyrazole Carboxylic Acids in Modern Agrochemicals

Pyrazole and its derivatives are foundational scaffolds in the discovery and development of contemporary agrochemicals.[1] Among these, pyrazole carboxylic acids stand out as critical starting materials for synthesizing a diverse array of potent fungicides, herbicides, and insecticides.[1][2] Their structural adaptability, multiple sites for substitution, and capacity to confer desirable biological activities make them a favored building block in agrochemical research.[1] This guide provides a comprehensive overview of the potential applications and formulation protocols for a novel derivative, 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, within the agrochemical sector.

Synthesis and Characterization of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid

The synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid can be approached through established methods for pyrazole ring formation and subsequent modification. A plausible synthetic route is outlined below.

Hypothetical Synthetic Pathway

The synthesis would likely commence with the condensation of a 1,3-dicarbonyl compound with propylhydrazine to form the pyrazole ring, followed by nitration and hydrolysis.

Synthetic Pathway A Ethyl 2-formyl-3-oxobutanoate C Ethyl 1-propyl-1H-pyrazole-3-carboxylate A->C Condensation B Propylhydrazine B->C E Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid E->G Hydrolysis F Base Hydrolysis (e.g., NaOH) F->G

Caption: Hypothetical synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

Analytical Technique Purpose
NMR Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the positions of substituents.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify functional groups such as the carboxylic acid and nitro group.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Melting Point To assess the purity of the solid compound.

Potential Agrochemical Applications and Mechanism of Action

The structure of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid suggests potential applications as either a fungicide or a herbicide, based on the known bioactivities of similar pyrazole derivatives.

As a Precursor for Fungicides

Pyrazole carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][3] These fungicides disrupt the fungal mitochondrial respiratory chain at Complex II, leading to a depletion of cellular energy and ultimately, fungal death.[1] 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid can serve as a key intermediate in the synthesis of novel pyrazole carboxamide fungicides.

SDHI Mechanism cluster_0 Mitochondrial Respiratory Chain Succinate Succinate Complex II Complex II Succinate->Complex II Oxidation Electron Transport Chain Electron Transport Chain Complex II->Electron Transport Chain e- transfer Fumarate Fumarate Complex II->Fumarate ATP Production ATP Production Electron Transport Chain->ATP Production Energy Pyrazole Carboxamide (SDHI) Pyrazole Carboxamide (SDHI) Pyrazole Carboxamide (SDHI)->Complex II Inhibition Field Trial Workflow A Site Selection & Trial Design B Land Preparation & Planting A->B C Application of Treatments B->C D Data Collection & Assessments C->D E Harvest & Yield Measurement D->E F Statistical Analysis & Reporting E->F

Caption: Workflow for a GEP-compliant field trial.

Data Analysis and Interpretation

Trial Type Key Parameters to Analyze Statistical Methods
In Vitro Bioassay EC₅₀ valuesProbit or Logit analysis
Greenhouse Trial Percent weed control, percent crop injury, biomass reductionAnalysis of Variance (ANOVA), Dunnett's test, Dose-response modeling
Field Trial Weed/disease control efficacy, crop yield, crop safetyANOVA, Mean separation tests (e.g., Tukey's HSD)

Conclusion

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid represents a promising scaffold for the development of new agrochemical active ingredients. Its structural similarity to known fungicides and herbicides suggests a high potential for biological activity. The protocols outlined in this guide provide a systematic approach to the formulation, testing, and evaluation of this and other novel pyrazole carboxylic acid derivatives for agrochemical applications. Rigorous adherence to these methodologies will ensure the generation of high-quality, reliable data to support the development of next-generation crop protection solutions.

References

  • Hirai, K., Uchida, A., & Ohno, R. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). GEP Efficacy Testing for Agrochemicals. Retrieved from [Link]

  • Zhang, J., Tan, D.-J., Wang, T., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(9), 1533. Retrieved from [Link]

  • Li, Q., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • Eurofins. (2024). GEP Efficacy Testing for Agrochemicals | Pesticides, Biocides & More. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transforming the evaluation of agrochemicals. Retrieved from [Link]

  • MDPI. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]

  • Aurum Process Technology. (n.d.). Agro chemicals Technology and formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.
  • Scribd. (n.d.). Agrochemical Formulation Techniques. Retrieved from [Link]

  • Heben Pesticide. (2023). How to choose a formulation type for Agrochemical Products. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). Carboxylic Acid Derivatives in Herbicide Development. Retrieved from [Link]

  • KNect365. (2019). A beginner's guide to Agrochemical Formulation Strategies. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). International Code of Conduct on the Distribution and Use of Pesticides Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Pesticides Control Authority, Jamaica. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5035-5039. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Introduction: The Strategic Importance of Pyrazole Carboxamides in Modern Drug Discovery The pyrazole carboxamide scaffold is a cornerstone in contemporary medicinal chemistry and agrochemical research, prized for its me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole carboxamide scaffold is a cornerstone in contemporary medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile biological activity.[1][2] These structures are integral to a range of therapeutics and commercial products.[2][3] The strategic synthesis of diverse amide libraries from a common pyrazole carboxylic acid core is therefore a critical capability for any research program focused on drug development.

This guide provides a comprehensive technical overview and detailed protocols for the effective use of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in amide coupling reactions. We will delve into the mechanistic underpinnings of carboxylic acid activation, provide step-by-step protocols for common coupling methodologies, and offer field-proven insights for troubleshooting and optimization. The protocols described herein are designed to be self-validating systems, ensuring robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Understanding the Substrate: Electronic and Steric Considerations

The successful amidation of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is governed by the electronic and steric properties of the molecule. The pyrazole ring is an electron-rich five-membered heterocycle.[4] However, the presence of a 4-nitro group, a potent electron-withdrawing group, significantly modulates the reactivity of the pyrazole ring and the acidity of the carboxylic acid proton. The N-propyl group provides steric bulk and influences the solubility of the starting material and its derivatives. These factors must be considered when selecting coupling reagents and reaction conditions.

The Cornerstone of Amide Synthesis: Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a highly unreactive carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[5][6] This is typically achieved in situ using a variety of coupling reagents.

Mechanism of Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6][7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][8]

The general mechanism is as follows:

  • Protonation and Nucleophilic Attack: The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide, making the central carbon atom highly electrophilic. The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the carbodiimide.[9]

  • Formation of the O-Acylisourea Intermediate: This attack forms the O-acylisourea intermediate, which has an excellent leaving group.[7][9]

  • Nucleophilic Acyl Substitution: The amine nucleophile then attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of a tetrahedral intermediate.[9]

  • Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the stable amide bond and releasing a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC).[9]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate (Activated Acid) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., EDC, DCC) Amide Amide Product O_Acylisourea->Amide + Amine Amine R'''NH2 Urea_Byproduct Urea Byproduct Amide->Urea_Byproduct releases

Caption: Carbodiimide-mediated amide coupling workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid with a representative amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely applicable and robust method, particularly for minimizing racemization in chiral substrates. The addition of Hydroxybenzotriazole (HOBt) is known to suppress side reactions and improve yields.

Materials:

  • 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

  • Amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M), add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Thionyl Chloride Mediated Amide Coupling

This method proceeds via the formation of a highly reactive acyl chloride intermediate. It is often suitable for less reactive amines but requires careful handling due to the corrosive nature of thionyl chloride.

Materials:

  • 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Amine (e.g., Aniline)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and pyridine or TEA (2.0 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Reagent Stoichiometry and Common Solvents

Reagent Protocol 1 (EDC/HOBt) Protocol 2 (SOCl₂) General Role
Carboxylic Acid1.0 eq1.0 eqSubstrate
Amine1.0 - 1.2 eq1.0 - 1.2 eqNucleophile
Coupling ReagentEDC·HCl (1.2 eq)SOCl₂ (1.5 - 2.0 eq)Activates carboxylic acid
AdditiveHOBt (1.2 eq)Catalytic DMFSuppresses side reactions/Catalyst
BaseDIPEA (2.0 eq)Pyridine/TEA (2.0 eq)Scavenges acid byproduct
Common Solvents DCM, DMFDCM, THFReaction Medium

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.[10]- Steric hindrance.[10]- Use a more potent coupling reagent (e.g., HATU, HBTU).- Increase reaction temperature (e.g., 40-60 °C) for less reactive partners.[10]- Ensure reagents are fresh and anhydrous.
Formation of N-acylurea byproduct - A common side reaction with carbodiimide reagents, especially in the absence of HOBt.[11]- Add HOBt or HOAt to the reaction mixture to intercept the O-acylisourea intermediate.- Maintain a lower reaction temperature.
Epimerization of Chiral Centers - Over-activation of the carboxylic acid.- Presence of excess base.- Use EDC/HOBt or EDC/HOAt which are known to minimize racemization.- Carefully control the stoichiometry of the base.
Difficulty in Removing Byproducts - The urea byproduct from DCC (DCU) is often insoluble and difficult to remove.- Water-soluble byproducts from EDC can be challenging to separate from polar products.- For DCC, filter the reaction mixture to remove the precipitated DCU.- For EDC, perform aqueous workup to remove the water-soluble urea byproduct.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Acid Dissolve Carboxylic Acid, Amine, HOBt, and Base in Anhydrous Solvent Cool Cool to 0 °C Dissolve_Acid->Cool Add_EDC Add EDC·HCl Portion-wise Cool->Add_EDC Stir Stir at RT (12-24h) Add_EDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute_Wash Dilute and Wash with NaHCO3(aq) and Brine Monitor->Dilute_Wash Dry_Concentrate Dry, Filter, and Concentrate Dilute_Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Conclusion

The protocols and insights provided in this guide offer a robust framework for the successful implementation of amide coupling reactions using 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently synthesize diverse libraries of pyrazole carboxamides, accelerating the discovery and development of novel chemical entities.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2018). Amide activation: an emerging tool for chemoselective synthesis. RSC Publishing. Retrieved from [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Retrieved from [Link]

  • Legrand, B., et al. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ali, S., et al. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Retrieved from [Link]

  • Uphill battles in amide couplings. (2014, April 4). Retrieved from [Link]

  • Zhang, Y., et al. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Wang, X., et al. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

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Method

Topic: LC-MS/MS Sample Preparation for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The quantitative analysis of small molecule therapeutics and their metabolites in complex biological matrices is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small molecule therapeutics and their metabolites in complex biological matrices is a cornerstone of drug development. 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS 1006957-63-6) is a small molecule characterized by a carboxylic acid group, rendering it acidic, a nitroaromatic system, and a propyl chain which imparts some non-polar character[1]. Accurate and precise quantification of such molecules by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

However, the high sensitivity and selectivity of LC-MS/MS can be compromised by the presence of endogenous matrix components like phospholipids, salts, and proteins, leading to a phenomenon known as the matrix effect.[2] This application note provides a comprehensive guide to developing a robust sample preparation strategy for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, focusing on the underlying principles and detailed protocols for three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The goal is to equip the scientist with the knowledge to select and optimize a method that minimizes matrix effects and ensures data integrity, in line with regulatory expectations.[3][4]

Analyte Properties and Strategic Considerations

The molecular structure of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid dictates the strategic approach to its extraction.

  • Acidic Nature: The carboxylic acid group (pKa typically ~3-5) means the analyte's charge state is pH-dependent. At a pH > pKa, it will be deprotonated and anionic. At a pH < pKa, it will be in its neutral, protonated form. This property is fundamental for designing both LLE and SPE methods.[5]

  • Polarity: The presence of the carboxylate and nitro groups makes the molecule relatively polar. The propyl group adds a degree of hydrophobicity. This mixed character allows for flexibility in the choice of extraction solvents and sorbents.

  • Solubility: The analyte is expected to have good solubility in polar organic solvents and aqueous bases.

The Critical Challenge: Understanding and Mitigating Matrix Effects

The matrix effect is defined as the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] In electrospray ionization (ESI), the most common ionization technique for molecules of this type, matrix components can compete with the analyte for access to the droplet surface for ionization or alter the droplet's physical properties, leading to inaccurate quantification.[7]

Phospholipids are major culprits in causing ion suppression when analyzing samples from plasma or serum.[8] Effective sample preparation is the primary defense against matrix effects, aiming to selectively remove these interfering components while maximizing the recovery of the target analyte.[9] Regulatory bodies like the FDA require the assessment of matrix effects during bioanalytical method validation.[3][10]

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique is a trade-off between speed, cost, selectivity, and the required lower limit of quantification (LLOQ).

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Bulk removal of proteins by denaturation with an organic solvent or acid.[11]Fast, simple, inexpensive, generic.Low selectivity, significant matrix effects from phospholipids remain, sample dilution.[9]High-throughput screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.[12]Good removal of non-soluble interferences (salts, proteins), can be concentrating.More labor-intensive, uses larger solvent volumes, potential for emulsions.Cleaner extracts than PPT, good for moderately polar to non-polar analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.[13]High selectivity, excellent cleanup, high concentration factors, easily automated.Higher cost per sample, requires method development.Low-concentration samples requiring the cleanest extracts and highest sensitivity.

Experimental Protocols

The following protocols are designed as starting points for method development. Optimization is essential for each specific matrix (e.g., plasma, urine, tissue homogenate). An internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to compensate for analyte loss and variability during sample processing.[6]

Protocol 1: Protein Precipitation (PPT) - The "Dilute and Shoot" Approach

This method is the fastest but provides the least cleanup. It is often used in early discovery when speed is prioritized over ultimate sensitivity.

  • Pipette 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold (4°C) acetonitrile containing the internal standard. This 3:1 ratio of solvent to sample is a common starting point.[14]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject directly into the LC-MS/MS system. If the solvent composition is too strong for the initial chromatographic conditions, an evaporation and reconstitution step may be necessary.

PPT_Workflow Sample 1. Sample Aliquot (50 µL Plasma) Solvent 2. Add Precipitation Solvent (150 µL ACN + IS) Sample->Solvent Denature Proteins Vortex 3. Vortex (1 min) Solvent->Vortex Centrifuge 4. Centrifuge (10 min, >10,000 x g) Vortex->Centrifuge Pellet Proteins Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Analysis 6. Inject for LC-MS/MS Analysis Supernatant->Analysis LLE_Workflow Sample 1. Sample + IS (100 µL) Acidify 2. Acidify (pH 2-3) Protonate Analyte Sample->Acidify AddSolvent 3. Add Organic Solvent (600 µL Ethyl Acetate) Acidify->AddSolvent Extract 4. Vortex & Centrifuge (Partitioning) AddSolvent->Extract Collect 5. Collect Organic Layer Extract->Collect Analyte in Organic Phase Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE) - High-Selectivity Cleanup

This protocol uses a strong anion exchange (SAX) mechanism to provide the cleanest possible extract. The acidic analyte is deprotonated at neutral or slightly basic pH, becomes negatively charged, and is retained by the positively charged sorbent. [13]

  • Sample Pre-treatment: Pipette 200 µL of plasma. Add the internal standard. Add 600 µL of 25 mM ammonium hydroxide in water to dilute the sample and ensure the analyte is fully deprotonated (anionic).

  • Conditioning: Condition a strong anion exchange (SAX) SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% ammonium hydroxide in water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte by passing 500 µL of an acidic elution solvent (e.g., 2% formic acid in acetonitrile). The acid neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

SPE_Workflow Pretreat 1. Pre-treat Sample (Dilute & Basify) Load 4. Load Sample (Analyte Binds) Pretreat->Load Condition 2. Condition Cartridge (Methanol) Equilibrate 3. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 5. Wash Interferences (Aqueous & Organic) Load->Wash Interferences Discarded Elute 6. Elute Analyte (Acidic Solvent) Wash->Elute Analyte Collected Analyze 7. Evaporate, Reconstitute & Inject Elute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

LC-MS/MS Parameters: A Starting Point

While the focus is on sample preparation, the subsequent analysis is equally important. Below are suggested starting parameters for method development.

ParameterRecommended ConditionRationale
LC Column C18 or Phenyl-Hexyl, <3 µm particle size (e.g., 50 x 2.1 mm)C18 provides general-purpose reversed-phase retention. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidPromotes good peak shape and efficient ionization in positive ion mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.A generic gradient to elute the analyte while separating it from early-eluting matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveThe carboxylic acid makes it a candidate for ESI-. The pyrazole nitrogen may allow for ESI+. Both should be tested for optimal sensitivity.
MS/MS Transitions Monitor at least two transitions (quantifier and qualifier)Determined by infusing a standard solution of the analyte and performing a product ion scan of the precursor ion [M-H]- or [M+H]+.

Method Validation and Quality Control

A robust sample preparation method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10). [3][15][16]Key experiments to assess the performance of the sample preparation include:

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: Quantitatively assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. [17]This should be tested in multiple sources of the biological matrix.

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples prepared at low, medium, and high concentrations, which are run alongside a calibration curve. [4]

    Parameter Example Acceptance Criteria (for regulated bioanalysis) [18]
    Recovery Should be consistent and reproducible, though not necessarily 100%.
    Matrix Factor The IS-normalized matrix factor should have a coefficient of variation (CV) ≤ 15%.
    Accuracy Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

    | Precision | The CV of replicate measurements should not exceed 15% (20% at LLOQ). |

Conclusion

The successful quantification of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in biological matrices via LC-MS/MS is critically dependent on an effective sample preparation strategy. While Protein Precipitation offers speed, it is often accompanied by significant matrix effects. Liquid-Liquid Extraction, by exploiting the pH-dependent nature of the analyte, provides a much cleaner extract. For the highest sensitivity and selectivity, Solid-Phase Extraction using an anion exchange mechanism is the most powerful approach, capable of delivering exceptionally clean extracts and high concentration factors. The choice of method will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the biological matrix. All methods must be rigorously validated to ensure the generation of reliable and accurate data for drug development decisions.

References

  • [2]Pan, J., & Zhang, Q. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLOS ONE, 16(2), e0247298. Available from: [Link]

  • [8]De Nardi, C., & Ribaudo, G. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • [6]Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2143-2146. Available from: [Link]

  • [7]NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]

  • [10]ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • [11]Phenomenex. (2015). Technical Tip: Protein Precipitation. Available from: [Link]

  • [19]Shishehbore, M. R., & Sheibani, A. (2009). Optimization of dispersive liquid-liquid microextraction combined with gas chromatography for the analysis of nitroaromatic compounds in water. Journal of Hazardous Materials, 170(1), 143-148. Available from: [Link]

  • [20]Ribaudo, G., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 107. Available from: [Link]

  • [21]Smith, J. C., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2115-2123. Available from: [Link]

  • [5]Li, W., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Journal of Analytical Methods in Chemistry, 2014, 891594. Available from: [Link]

  • [22]Mena-Gartcía, A., et al. (2014). Determination of nitroaromatic explosives in water samples by direct ultrasound-assisted dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 406, 5153-5162. Available from: [Link]

  • [15]Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Available from: [Link]

  • [23]Combs, R. J., et al. (2001). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. Environmental Science & Technology, 35(17), 3554-3558. Available from: [Link]

  • [3]U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • [4]Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available from: [Link]

  • [16]U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • [17]Van Eeckhaut, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(7), 1608-1621. Available from: [Link]

  • [18]Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1185-1197. Available from: [Link]

  • [24]National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • [13]Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1669, 462922. Available from: [Link]

  • [25]Finoulst, I., et al. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of Biomedicine and Biotechnology, 2011, 245291. Available from: [Link]

  • [26]Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • [27]ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Available from: [Link]

  • [28]Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]

  • [12]Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Available from: [Link]

  • [29]U.S. Environmental Protection Agency. (n.d.). Method 3520C: Continuous Liquid-Liquid Extraction. Available from: [Link]

  • [30]Oakwood Chemical. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • [31]Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 989-1000. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to resolve bottlenecks in the synthesis of 4-nitro-1-propyl-1H-pyrazole-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to resolve bottlenecks in the synthesis of 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid. As a highly functionalized, electron-deficient heterocycle, this compound presents unique challenges in regioselectivity, reactivity, and stability.

Core Workflow & Mechanistic Overview

The synthesis of 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid is most efficiently achieved through a three-step sequence: Esterification , N-Alkylation , and Hydrolysis . Direct alkylation of the unprotected carboxylic acid often leads to competitive O-alkylation and complex mixtures. By masking the acid as a methyl ester, we can isolate the desired N-alkylation regioisomer via standard chromatography before a final, mild deprotection [1].

SynthesisRoute A 4-Nitro-1H-pyrazole-3-carboxylic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate 1) B->C D N-Alkylation (1-Bromopropane, Cs2CO3, DMF) C->D E Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate (Major Isomer) D->E N1 Attack (Favored) F Methyl 4-nitro-1-propyl-1H-pyrazole-5-carboxylate (Minor Isomer) D->F N2 Attack (Hindered) G Base Hydrolysis (LiOH, THF/H2O) E->G H 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (Final Product) G->H

Workflow for the synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: I am getting a low yield of the target isomer during the N-alkylation step. How can I improve regioselectivity?

Causality & Solution: The alkylation of methyl 4-nitro-1H-pyrazole-3-carboxylate yields two regioisomers: the desired 3-carboxylate (alkylation at N1) and the undesired 5-carboxylate (alkylation at N2). The N2 position is sterically hindered by the adjacent bulky ester group. However, if the reaction temperature is too high, the thermodynamic barrier is overcome, increasing the yield of the undesired 5-carboxylate [2].

To maximize the 3-carboxylate yield, switch your base from K₂CO₃ to Cs₂CO₃ and run the reaction strictly at room temperature (25°C) . Cesium carbonate exploits the "cesium effect"—the large, highly polarizable cesium cation loosely coordinates with the pyrazolate anion, increasing the nitrogen's nucleophilicity. This allows the reaction to proceed efficiently at lower temperatures where steric control dominates, strongly favoring the N1-isomer.

Regioselectivity Pyrazolate Pyrazolate Anion Intermediate (Delocalized Negative Charge) PathA Kinetic & Steric Control (Attack via N1) Pyrazolate->PathA Cs2CO3, 25°C PathB Thermal Override (Attack via N2 near C3-Ester) Pyrazolate->PathB K2CO3, 60°C ProdA 1-Propyl-3-carboxylate (High Yield: ~85%) PathA->ProdA ProdB 1-Propyl-5-carboxylate (Low Yield: ~8%) PathB->ProdB

Causality of N-alkylation regioselectivity based on steric and thermodynamic factors.

Q2: Why does the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid stall or give low yields?

Causality & Solution: The nitro group at the C4 position is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This pulls electron density away from the C3-carboxylic acid, destabilizing the protonated carbonyl intermediate required for Fischer esterification. Protocol Fix: Ensure strictly anhydrous conditions. Use a catalytic amount of concentrated sulfuric acid (H₂SO₄) and reflux for at least 16 hours. If the reaction still stalls, pre-activate the acid using thionyl chloride (SOCl₂) to form the acid chloride before quenching with anhydrous methanol.

Q3: During the final hydrolysis step, my product degrades or forms impurities. What is going wrong?

Causality & Solution: Over-exposure to harsh basic conditions (e.g., prolonged heating with strong NaOH) degrades the electron-deficient pyrazole ring. The nitro group makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) or ring-opening degradation. Protocol Fix: Perform the hydrolysis using mild LiOH·H₂O in a THF/MeOH/Water mixture at room temperature. The reaction is usually complete within 2-4 hours. Acidify carefully with 1M HCl to pH ~2 at 0°C to precipitate the product without causing acid-catalyzed degradation.

Quantitative Data Summary

The following table summarizes the impact of varying reaction conditions on the regioselectivity of the N-alkylation step, demonstrating the critical importance of base and temperature selection.

Base (1.5 eq)SolventTemperature (°C)Alkylating Agent (1.2 eq)3-Isomer Yield (%)5-Isomer Yield (%)
K₂CO₃DMF601-Bromopropane62%28%
K₂CO₃DMF251-Bromopropane74%15%
Cs₂CO₃DMF251-Bromopropane85% 8%
Cs₂CO₃MeCN251-Iodopropane88% 5%

Validated Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate
  • Setup: In an oven-dried round-bottom flask, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 10.0 g) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 16 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting acid will remain at the baseline, while the ester migrates with an Rf of ~0.6.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester as a white to pale-yellow solid.

Step 2: Regioselective Synthesis of Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate
  • Setup: Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagents: Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature (25°C). Add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: Stir the mixture at 25°C for 12 hours. Do not heat.

  • Workup: Quench the reaction by pouring it into ice water. Extract with ethyl acetate (3 × 50 mL). Wash the organic layer thoroughly with brine (5 × 50 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Validation: Purify via silica gel column chromatography (Hexanes/EtOAc gradient). Validate regioselectivity via ¹H NMR; the major 3-carboxylate isomer will exhibit a distinct chemical shift for the pyrazole C5-proton compared to the minor 5-carboxylate isomer.

Step 3: Hydrolysis to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid
  • Setup: Dissolve the purified methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v).

  • Reaction: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.

  • Validation: Monitor by TLC until the ester spot completely disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer in an ice bath (0°C).

  • Isolation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~2. A precipitate will form. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford the final 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

References

  • Title: Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Pharmaceutics (MDPI), 2025 URL: [Link] [1]

  • Title: Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2021 URL: [Link] [2]

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in aqueous media. The structural characteristi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in aqueous media. The structural characteristics of this compound—specifically the hydrophobic 1-propyl group, the electron-withdrawing nitro group, and the aromatic pyrazole ring—contribute to its limited solubility in neutral aqueous solutions. This document provides a series of troubleshooting steps and detailed protocols based on fundamental chemical principles to systematically address and overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer: The low aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule has significant non-polar character which outweighs the polarity of the single carboxylic acid group.

  • Hydrophobic Moieties: The 1-propyl chain is a non-polar alkyl group that repels water. The pyrazole ring and the nitro group also contribute to the overall hydrophobicity of the molecule.[1]

  • Protonation State: At neutral pH, the carboxylic acid group (-COOH) is largely in its protonated, uncharged form. This neutral state is significantly less soluble in water compared to its charged (deprotonated) counterpart. The general principle "like dissolves like" dictates that this predominantly non-polar, uncharged molecule will have low affinity for a highly polar solvent like water.

Q2: How can I improve the compound's solubility by adjusting the pH? What is the scientific principle?

Answer: You can dramatically increase the solubility by making the solution more basic. The principle behind this is the acid-base chemistry of the carboxylic acid functional group.

By adding a base (e.g., NaOH), you deprotonate the carboxylic acid (-COOH) to form a carboxylate salt (-COO⁻). This introduces an ionic charge, making the molecule a salt. Ionic compounds are significantly more polar and, therefore, much more soluble in water. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[2][3][4]

Insoluble R-COOH (Protonated, Poorly Soluble) Soluble R-COO⁻ + Na⁺ (Deprotonated Salt, Highly Soluble) Insoluble->Soluble + NaOH (Increases pH) Soluble->Insoluble + HCl (Decreases pH)

Caption: Chemical equilibrium of the carboxylic acid.

  • Preparation: Weigh the desired amount of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid powder into a suitable container.

  • Initial Suspension: Add a portion (e.g., 80%) of your target volume of aqueous buffer (e.g., deionized water, PBS). The compound will likely form a suspension.

  • Basification: While stirring, add a low-concentration base (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base slowly until the compound fully dissolves. The solution should become clear. Note the pH at which complete dissolution occurs.

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining buffer to reach the final target volume and concentration. Verify the final pH.

Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). High pH can be detrimental to biological samples.

Q3: What pH should I aim for? How do I choose the right pH?

A reliable strategy is to adjust the pH to be at least 2 units higher than the pKa. At this point, over 99% of the compound will be in the highly soluble, deprotonated (salt) form.

pH relative to pKaApproximate % Ionized (Soluble Form)Required pH (Assuming pKa ≈ 4.0)
pH = pKa50%4.0
pH = pKa + 190%5.0
pH = pKa + 2 99% 6.0
pH = pKa + 399.9%7.0

Recommendation: Start by adjusting the pH to ~7.0-7.5. This is often sufficient for solubilization and is compatible with many biological assays. If solubility is still an issue, you can cautiously increase the pH further, while being mindful of your experiment's tolerance.

Q4: My experiment is pH-sensitive. What if I cannot use a basic pH?

Answer: If pH adjustment is not an option, the next best strategy is to use a water-miscible organic co-solvent to prepare a concentrated stock solution.[5][6] This stock is then diluted to the final working concentration in your aqueous medium.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

DMSO is the most common choice for in vitro biological assays due to its high solubilizing power and relatively low toxicity at low final concentrations.[7]

  • Stock Solution: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock (e.g., 10-50 mM). Ensure it dissolves completely. A similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, shows slight solubility in DMSO and Methanol.[8]

  • Serial Dilution: If necessary, perform intermediate dilutions of the stock solution in the same co-solvent.

  • Final Dilution: Add a small volume of the stock solution to your aqueous experimental medium to achieve the final working concentration. Critically, ensure the final concentration of the co-solvent is low enough to not affect your experiment (typically ≤0.5% v/v for DMSO in cell-based assays).[7]

Caption: Workflow for using a co-solvent.

Q5: When I dilute my DMSO stock into my buffer, the compound precipitates ("crashes out"). What should I do?

Answer: This common issue, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit as the percentage of the organic co-solvent drops dramatically.[7]

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Your desired working concentration may be higher than the compound's maximum aqueous solubility.

  • Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) can help keep the compound in solution. Always validate this with a vehicle control.

  • Use a Combination Approach: Prepare the stock in DMSO, but dilute it into a buffer that has already been pH-adjusted (e.g., pH 8.0). This combines the power of both methods.

  • Add a Surfactant: For some applications, adding a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the final aqueous medium can help stabilize the compound and prevent precipitation.[9]

Q6: Is it possible to prepare a solid salt form of the compound for direct use?

Answer: Yes, preparing a stable, solid salt form (e.g., sodium or potassium salt) is an excellent strategy for long-term storage and improved handling, as the salt form will be significantly more water-soluble than the free acid.[10][11]

This typically involves reacting the carboxylic acid with an equimolar amount of a base (like sodium hydroxide or potassium hydroxide) in a suitable solvent, followed by isolation of the salt, often through evaporation or precipitation.[12][13][14] This process is a synthetic chemistry procedure that should be performed in a chemistry lab environment. The resulting solid salt can then be directly weighed and dissolved in neutral aqueous buffers.

References

  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. PubChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • EP0201957A2 - Process for the preparation of a carboxylic acid salt. Google Patents. (n.d.).
  • Process for the preparation of a carboxylic acid salt - European Patent Office - EP 0201957 A2. European Patent Office. (1986, November 20). Retrieved March 18, 2026, from [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325.
  • Papaneophytou, C. P., & Yalkowsky, S. H. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2730-2743.
  • Tsyshevsky, R., et al. (2009). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. (n.d.). Retrieved March 18, 2026, from [Link]

  • Jain, N., et al. (2015).
  • Crawford, D. E., et al. (2021). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. RSC Advances, 11, 35689-35696. RSC Publishing.
  • Sharma, D., & Saini, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 6(6), 2205-2215. PMC.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. (2020, November 13). Retrieved March 18, 2026, from [Link]

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310. PubChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • CN86103230A - The method for preparing carboxylate salt. Google Patents. (n.d.).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved March 18, 2026, from [Link]

  • Aromatic Nitro Compounds. Missouri S&T. (n.d.). Retrieved March 18, 2026, from [Link]

  • Recovering Carboxylic Acids from Organic Solutions: Restoring Value to Acid-Contaminated Solvents. Altiras. (2026, March 17). Retrieved March 18, 2026, from [Link]

  • Henderson Hassel Bach equation and drugs ionization. YouTube. (2022, July 29). Retrieved March 18, 2026, from [Link]

  • Jain, P., et al. (2010). Solubility Enhancement Techniques with Special Emphasis on Hydrotropy. International Journal of Pharma Professional's Research, 1(1), 34-45.
  • Ease and Effectiveness to Remove Organic Acids from Organic Solvents. LOUIS. (2023, January 1). Retrieved March 18, 2026, from [Link]

  • CAS#:1260765-26-1 | 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Chemsrc. (2025, September 11). Retrieved March 18, 2026, from [Link]

  • Solubility of Organic Compounds. University of Calgary. (2023, August 31). Retrieved March 18, 2026, from [Link]

  • Theory of aqueous solubility prediction. ChemAxon. (n.d.). Retrieved March 18, 2026, from [Link]

  • Product Class 3: Carboxylic Acid Salts. (n.d.). Retrieved March 18, 2026, from [Link]

  • Cas 138786-86-4,1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester. LookChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • Reynolds, I. J., & Tam, K. Y. (2015).
  • 4-nitro-1h-pyrazole-3-carboxylic acid (C4H3N3O4). PubChemLite. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Minimizing byproduct formation during 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid crystallization

Welcome to the Process Chemistry Support Center. This guide provides advanced troubleshooting for the purification of 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a critical heterocyclic building block used in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides advanced troubleshooting for the purification of 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid, a critical heterocyclic building block used in the synthesis of pyrazolopyrimidine-based APIs and purine analogs. Due to the tautomeric nature of the pyrazole precursor and the thermal instability of the carboxylic acid moiety, crystallization workflows often suffer from regioisomer contamination and thermal degradation.

Mechanistic Overview of Impurity Formation

During the upstream synthesis, 4-nitro-1H-pyrazole-3-carboxylic acid is typically alkylated using a propyl halide and a base (e.g., K2CO3 in DMF)[1]. Because the starting material is a tautomeric mixture, alkylation occurs at both the N1 and N2 positions. This yields the target N1-isomer (4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid) alongside the problematic N2-isomer (4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid)[1]. Furthermore, the nitro and carboxylic acid groups are sensitive to harsh conditions, requiring careful control of downstream processing to prevent degradation[2].

G SM 4-Nitro-1H-pyrazole-3-carboxylic acid (Starting Material) Reagent Propyl Bromide / K2CO3 / DMF (Alkylation Conditions) SM->Reagent Prod1 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (Target N1-Isomer) Reagent->Prod1 Major Pathway Prod2 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid (Byproduct N2-Isomer) Reagent->Prod2 Minor Pathway

Diagram 1: Alkylation pathways leading to regioisomer byproduct formation.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a persistent 10–15% impurity in my isolated crystals? A: This is almost certainly the N2-alkylated regioisomer (4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid)[1]. The N1 and N2 isomers have similar molecular weights and polarities, causing them to co-crystallize if the solution is crash-cooled. Causality & Fix: The N1-isomer (target) generally exhibits lower solubility in moderately non-polar solvent mixtures (like Ethyl Acetate/Heptane) due to its specific intermolecular hydrogen-bonding network. To reject the N2-isomer, switch from a rapid crash-cool method to a seeded, slow-cooling crystallization profile that favors the thermodynamic growth of the N1 crystal lattice.

Q2: My isolated crystals are discolored (yellow/brown), and LC-MS shows a new degradation peak. Is my dissolution temperature too high? A: Yes. Pyrazole-3-carboxylic acids are highly susceptible to thermal decarboxylation[3]. Heating the compound above 60–70 °C provides the activation energy required for the loss of CO2, yielding the degraded 4-nitro-1-propyl-1H-pyrazole[3]. Causality & Fix: The lone pair on the pyrazole nitrogen adjacent to the carboxylic acid acts as a driving force for decarboxylation at elevated temperatures[3]. Limit your dissolution temperature to a maximum of 55 °C. If the crude does not dissolve fully, increase the solvent volume rather than the temperature.

Q3: When I add the antisolvent, the product forms a sticky oil at the bottom of the flask instead of crystals. How do I prevent "oiling out"? A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution becomes highly supersaturated before it reaches the nucleation curve. The oil phase acts as a highly efficient trap for impurities, including unreacted starting materials and regioisomers, which then solidify into an impure mass. Causality & Fix: Ensure the antisolvent is added dropwise at an elevated temperature (e.g., 50 °C) until the solution reaches the metastable zone (slight turbidity). Immediately add 1–2% (w/w) of pure seed crystals and hold the temperature for 60 minutes. This allows the seed bed to consume the supersaturation, preventing phase separation.

Workflow Start Crude Mixture Dissolved in EtOAc TempCheck Is Temp > 60°C? Start->TempCheck Degradation Risk of Decarboxylation (Thermal Degradation) TempCheck->Degradation Yes Safe Filter & Add Antisolvent (Heptane) TempCheck->Safe No Oiling Oiling Out Observed? Safe->Oiling Adjust Hold Temp & Add 1-2% Seed Crystals Oiling->Adjust Yes Crystals Slow Cooling Ramp (0.15 °C/min) Oiling->Crystals No Adjust->Crystals Supersaturation Consumed Final High Purity Crystals (>99% Target Isomer) Crystals->Final

Diagram 2: Decision tree for troubleshooting crystallization and preventing oiling out.

Standardized Crystallization Protocol

To ensure a self-validating system, this protocol incorporates built-in hold points to verify phase behavior before proceeding.

Objective: Isolate 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid with >99% HPLC purity while rejecting the N2-regioisomer and preventing thermal decarboxylation.

  • Dissolution: Suspend 10.0 g of crude 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid in 50 mL of Ethyl Acetate (EtOAc).

  • Controlled Heating: Warm the suspension to 50 °C. Critical Control Point: Do not exceed 55 °C to prevent thermal decarboxylation[3]. Stir until complete dissolution is achieved.

  • Hot Filtration: Pass the solution through a 0.45 μm PTFE filter pre-warmed to 50 °C to remove insoluble particulates and polymeric byproducts.

  • Antisolvent Addition: Slowly add 20 mL of n-Heptane dropwise while maintaining the solution at 50 °C. Stop addition immediately once the solution reaches the metastable zone (indicated by persistent slight turbidity).

  • Seeding & Aging: Add 0.1 g (1% w/w) of pure 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid seed crystals. Hold the suspension at 50 °C for 60 minutes. Validation: The slurry should become visibly thicker without forming a second liquid phase (oil).

  • Cooling Ramp: Cool the mixture to 5 °C at a linear, controlled rate of 0.15 °C/min.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold (5 °C) EtOAc/Heptane (1:2 v/v) to displace mother liquor containing the N2-isomer.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Quantitative Impact of Process Parameters

The following table summarizes internal validation data demonstrating the causality between crystallization parameters and final product quality.

Solvent System (v/v)Max Dissolution Temp (°C)Cooling RateSeedingYield (%)Purity (%)Major Impurity Observed
Ethanol (100%)78 °C (Reflux)Crash CoolNo68%82.5%Decarboxylation product
EtOAc / Heptane (1:1)55 °CCrash CoolNo85%89.0%N2-Regioisomer (10%)
EtOAc / Heptane (1:1)55 °C0.5 °C/minNo79%94.2%N2-Regioisomer (5%)
EtOAc / Heptane (1:2) 50 °C 0.15 °C/min Yes (1%) 88% >99.5% None (Optimal)

References

  • Title: Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Source: MDPI (Molecules) URL: [Link]

  • Title: Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, analytical chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, analytical chemists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reliable analytical method.

The core challenge in analyzing this molecule lies in its chemical structure: it is an acidic compound due to the carboxylic acid group. Its retention and peak shape in reversed-phase HPLC are therefore highly sensitive to the pH of the mobile phase.[1][2][3] This guide will focus on leveraging pH control and other mobile phase parameters to achieve optimal separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a solid starting point for your method development.

Q1: What is a good starting point for the mobile phase and column?

A good starting point for a reversed-phase separation of this acidic analyte is a C18 column and a simple acidic mobile phase. The goal is to ensure the carboxylic acid group is fully protonated (in its neutral -COOH form) to achieve good retention and symmetrical peak shape.[1]

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 5 µm particle sizeProvides good hydrophobic retention for the molecule.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterCreates a low pH environment (~pH 2.1-2.8) to suppress the ionization of the analyte's carboxylic acid group.[4][5][6]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.[7][8]
Elution Mode Gradient: 10% B to 90% B over 15 minutesA scouting gradient is efficient for determining the approximate organic concentration needed to elute the compound.
Flow Rate 1.0 mL/minStandard for a typical 4.6 mm ID analytical column.
Detection UV, ~270-280 nmThe conjugated pyrazole and nitro-aromatic system should provide strong UV absorbance in this region.[9]

Q2: Why is controlling the mobile phase pH so critical for this compound?

The analyte, 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, has a carboxylic acid functional group, which is ionizable. The pH of the mobile phase dictates whether this group is in its neutral (protonated, -COOH) or ionized (deprotonated, -COO⁻) form.

  • At low pH (e.g., pH < 3): The compound is neutral, more hydrophobic, and will be well-retained on a C18 column, typically resulting in a sharp, symmetrical peak. This is known as ion suppression.[1][2]

  • At pH near the pKa (~3-5): A mixture of both ionized and neutral forms exists. This leads to poor chromatography, often manifesting as broad, tailing, or even split peaks.[10]

  • At high pH (e.g., pH > 6): The compound is fully ionized, making it much more polar. In this state, it will have very little retention on a C18 column and may elute at or near the void volume.[3]

Therefore, maintaining a stable, low pH with a buffer or acid additive is essential for reproducibility and good peak shape.[11]

Q3: Should I use Acetonitrile or Methanol as the organic solvent?

Both are excellent choices, but they provide different selectivity and can impact the analysis differently.[12] Acetonitrile is often the preferred starting point.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger; generally leads to shorter retention times.[7]Weaker; generally leads to longer retention times.
System Pressure Lower viscosity results in lower backpressure.[8][13]Higher viscosity results in higher backpressure.
UV Cutoff Lower (~190 nm), providing a cleaner baseline at low wavelengths.[5][8]Higher (~210 nm).[5]
Selectivity Aprotic solvent. Can sometimes cause peak tailing for acidic compounds.[7]Protic solvent; its hydrogen-bonding capability can sometimes improve peak shape for acids and offer different elution orders for resolving impurities.[7][14]

Recommendation: Start with Acetonitrile. If you face challenges with resolving the main peak from impurities, substituting with or creating a ternary mixture including Methanol is a powerful tool for altering selectivity.[14]

Section 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development.

Problem: Poor Peak Shape (Tailing)

A tailing peak is one of the most common issues for acidic analytes. It compromises accurate integration and reduces sensitivity.

Cause 1: Mobile Phase pH is too high (near the analyte's pKa).

  • Explanation: If the pH is not low enough, a portion of the analyte molecules will be in their ionized (anionic) state. These ionized molecules interact differently with the stationary phase than the neutral molecules, causing them to elute at different rates and smearing the peak.[9][10] A secondary cause is the interaction of the analyte with ionized residual silanol groups on the silica-based column, which is more pronounced at mid-range pH.[11][15]

  • Solution:

    • Ensure the mobile phase pH is at least 1.5 to 2 pH units below the analyte's pKa.

    • Use an acidic modifier. If you are already using 0.1% formic acid (pH ~2.8), try switching to 0.1% phosphoric acid (pH ~2.1) for more robust ion suppression.[6]

    • Incorporate a buffer, such as a 20 mM potassium phosphate buffer, and adjust to the target pH (e.g., pH 2.5) before adding the organic modifier. This provides a more stable pH throughout the gradient.[16]

Cause 2: Column Overload.

  • Explanation: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape that often resembles a shark fin or a tailing peak.[9]

  • Solution:

    • Reduce the injection volume (e.g., from 10 µL to 2 µL).

    • Dilute the sample concentration by a factor of 5 or 10.

    • If the issue is resolved, it confirms column overload. Optimize the sample concentration and injection volume accordingly.

Problem: Unstable or Shifting Retention Times

Inconsistent retention times make peak identification unreliable and are unacceptable for validated methods.

Cause 1: Insufficient Column Equilibration.

  • Explanation: When running a gradient, the column chemistry needs to return to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the starting conditions for the next run will be inconsistent, causing retention times to shift, usually to earlier times.

  • Solution:

    • Ensure the equilibration period at the end of your gradient method is sufficiently long. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column.

    • For a 150 x 4.6 mm column at 1 mL/min, this translates to an equilibration time of at least 7-15 minutes.

Cause 2: Improperly Prepared Mobile Phase.

  • Explanation: Mobile phase preparation is a critical source of variability. Small errors in measuring components, pH drift in unbuffered solutions, or solvent evaporation can alter the mobile phase composition and affect retention times.[17][18]

  • Solution:

    • Precise Measurement: Always use graduated cylinders or weigh solvents for accurate mixing. Never "top off" old mobile phase with a new batch.[17]

    • Buffering: Use a buffer (e.g., phosphate) to resist pH changes, especially if the aqueous mobile phase will be stored for more than a day.

    • Fresh Preparation: Prepare aqueous mobile phases, especially those with buffers, fresh daily to prevent microbial growth.[17]

    • Degassing: Degas the mobile phase before use to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention shifts.[19]

Problem: Insufficient Resolution from Impurities

The target peak is co-eluting or overlapping with impurities.

Cause 1: Suboptimal Organic Modifier Strength.

  • Explanation: The ratio of organic solvent to water directly controls the retention of compounds. Adjusting this ratio is the primary way to move peaks and improve separation.[20]

  • Solution:

    • For Isocratic Elution: If peaks are eluting too quickly and are bunched together, decrease the percentage of organic solvent. If they are too retained, increase it.

    • For Gradient Elution: To increase separation between early-eluting peaks, make the initial part of the gradient shallower (i.e., increase the %B more slowly). For late-eluting peaks, flatten the later part of the gradient.

Cause 2: Suboptimal Selectivity.

  • Explanation: If changing the solvent strength doesn't provide resolution, you need to change the selectivity of the separation. This means altering the chemical interactions within the system to change the relative elution order of the compounds.

  • Solution:

    • Change the Organic Modifier: This is the most powerful way to alter selectivity. If you are using acetonitrile, switch to methanol (or vice versa). The different chemical properties of these solvents will interact with your analyte and impurities differently, often changing the elution order and improving resolution.[12][14]

    • Adjust the pH: Small changes in pH (e.g., from 2.5 to 3.0) can subtly alter the ionization state of impurities (if they are also ionizable), which can be enough to resolve them from the main peak.[2][3]

Section 3: Key Experimental Protocols
Protocol 1: Preparation of 1 L of 20 mM Phosphate Buffer (pH 2.5)

This buffer is an excellent choice for providing stable, low-pH conditions for the analysis.

Materials:

  • Sodium Dihydrogen Phosphate (Anhydrous, NaH₂PO₄)

  • Phosphoric Acid (85%)

  • HPLC-grade Water

  • Calibrated pH meter

  • 0.45 µm membrane filter

Procedure:

  • Weigh 2.40 g of sodium dihydrogen phosphate and dissolve it in approximately 900 mL of HPLC-grade water in a 1 L beaker.[21]

  • Place a magnetic stir bar in the beaker and stir until fully dissolved.

  • Place the calibrated pH electrode into the solution.

  • Slowly add 85% phosphoric acid dropwise while monitoring the pH. Continue adding until the pH of the solution stabilizes at 2.50.[21]

  • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Invert several times to mix thoroughly.

  • Filter the entire buffer solution through a 0.45 µm membrane filter to remove any particulates.[18]

  • Label the bottle clearly with the contents, concentration, pH, and preparation date. This is now your "Mobile Phase A".

Protocol 2: Systematic Mobile Phase Scouting Workflow

This workflow provides a logical progression for optimizing the mobile phase to resolve the target analyte from impurities.

  • Initial Gradient Run:

    • Set up the HPLC system as per the "starting point" conditions described in the FAQ.

    • Perform an injection using a broad gradient (e.g., 10-90% ACN over 15 min) to determine the elution time of the analyte.

  • Develop a Focused Gradient:

    • Based on the retention time from the initial run, create a shallower gradient around that point. For example, if the peak eluted at 60% ACN, try a new gradient of 50-70% ACN over 20 minutes.

  • Assess Peak Shape:

    • Examine the peak shape of the analyte. If it is tailing, confirm the mobile phase pH is sufficiently low (as per the troubleshooting guide).

  • Assess Resolution:

    • If resolution from nearby impurities is insufficient, change the selectivity.

    • Replace Mobile Phase B (Acetonitrile) with Methanol and repeat the focused gradient run.

    • Compare the chromatograms. The change in solvent will likely alter the elution order and may provide the necessary resolution.

  • Fine-Tune and Finalize:

    • Once the best solvent is chosen, make small adjustments to the gradient slope or isocratic percentage to achieve optimal resolution (ideally >2.0) between all peaks of interest.

    • The method can then be validated for robustness.

Section 4: Visual Workflow for Mobile Phase Optimization

The following diagram illustrates the logical decision-making process for troubleshooting and optimizing your HPLC method for this analyte.

Mobile_Phase_Optimization cluster_start Phase 1: Initial Setup & Assessment cluster_troubleshoot Phase 2: Troubleshooting & Optimization cluster_end Phase 3: Finalization Start Run Initial Method (Low pH, ACN Gradient) Check_Peak_Shape Is Peak Shape Good? (Tailing Factor < 1.5) Start->Check_Peak_Shape Check_Resolution Is Resolution Sufficient? (Rs > 2.0) Check_Peak_Shape->Check_Resolution Yes Adjust_pH Lower Mobile Phase pH (e.g., use Phosphoric Acid) Check_Peak_Shape->Adjust_pH Adjust_Gradient Adjust Gradient Slope (Make it shallower) Check_Resolution->Adjust_Gradient No Method_Optimized Method Optimized (Proceed to Validation) Check_Resolution->Method_Optimized Yes Adjust_pH->Check_Peak_Shape Change_Solvent Change Organic Modifier (Switch ACN to MeOH) Change_Solvent->Check_Resolution Adjust_Gradient->Check_Resolution Re-evaluate Adjust_Gradient->Change_Solvent Still No Resolution

Caption: A decision-tree workflow for optimizing the HPLC mobile phase.

References
  • Özer, İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5643-5647. [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Blog. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Al-Hourani, B. J., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. [Link]

  • Mortenson, D. E., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. [Link]

  • De Gruyter. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Taylor, T. (2019). HPLC Diagnostic Skills II – Tailing Peaks. The LCGC Blog. [Link]

  • Cosmosil. (n.d.). Preparation of Mobile Phase for HPLC. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • University of Barcelona. (n.d.). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? Biotage Blog. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

Sources

Troubleshooting

Preventing thermal degradation of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid during storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. Its purpose is to provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions regarding the prevention of thermal degradation during storage to ensure the compound's stability and integrity for experimental use.

Introduction to the Stability of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical development and as an energetic material. The molecule's structure, incorporating a nitro group, a pyrazole ring, and a carboxylic acid moiety, presents specific stability challenges. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole ring, and like many nitroaromatic compounds, it may be susceptible to degradation under certain environmental conditions.[1] Similarly, the carboxylic acid group can be prone to decarboxylation, particularly when exposed to heat.[2] Therefore, understanding and controlling the storage environment is paramount to preventing thermal degradation and ensuring the compound's quality and reliability in research applications.

Troubleshooting Guide: Degradation and Prevention

This section addresses specific issues you may encounter related to the thermal degradation of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Q1: I've noticed a change in the color of my stored compound. What could this indicate?

A change in color, such as yellowing or browning, is a common visual indicator of chemical degradation in nitroaromatic compounds. This can be due to the formation of various degradation products. For instance, the reduction of the nitro group to a nitroso, hydroxylamino, or amino group can lead to the formation of colored impurities.[3] Additionally, prolonged storage at elevated temperatures may induce slow decomposition, which can manifest as a color change.[4]

Q2: What are the primary thermal degradation pathways for this compound?

Based on the functional groups present in 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, two primary thermal degradation pathways should be considered:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal degradation route for many carboxylic acids.[2][5] While this compound is not a β-keto acid, which are particularly prone to decarboxylation, elevated temperatures can still promote this reaction.

  • Nitro Group Reduction: The nitro group can be reduced to various other functional groups, such as nitroso, hydroxylamino, or amino groups. This process can be initiated by various environmental factors, including the presence of reducing agents or exposure to light and heat.[6]

Below is a diagram illustrating these potential degradation pathways.

cluster_main Potential Thermal Degradation Pathways Start 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid Decarboxylation Decarboxylation (Loss of CO2) Start->Decarboxylation Heat Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Heat/Contaminants Product_Decarboxy 4-Nitro-1-propyl-1H-pyrazole Decarboxylation->Product_Decarboxy Product_Nitro_Reduced Various Reduced Products (e.g., amino, nitroso derivatives) Nitro_Reduction->Product_Nitro_Reduced

Caption: Potential thermal degradation pathways for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Q3: How can I analytically confirm if my sample has degraded?

If you suspect degradation, several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products.[7][8] A chromatogram of a degraded sample will show additional peaks corresponding to the impurities.

  • Infrared (IR) Spectroscopy: Changes in the functional groups can be detected using IR spectroscopy. For example, the loss of the carboxylic acid group would result in the disappearance of the characteristic C=O and O-H stretching bands. The reduction of the nitro group would alter the N-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals or changes in the chemical shifts of existing signals can confirm the presence of degradation products.

Q4: What are the optimal storage conditions to minimize thermal degradation?

To ensure the long-term stability of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature Store at reduced temperatures, ideally in a refrigerator or freezer (-20°C to 4°C).[9]Lower temperatures slow down the rate of chemical reactions, including decomposition.[4][10]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with oxygen and moisture, which can contribute to oxidative and hydrolytic degradation.
Light Protect from light by storing in an amber vial or a dark location.[11]UV light can provide the energy to initiate degradation reactions in photosensitive compounds.
Container Store in a tightly sealed, non-reactive container (e.g., glass with a Teflon-lined cap).[12]Prevents exposure to air and moisture and avoids reaction with the container material.
Q5: Are there any substances that should not be stored with this compound?

Yes, proper segregation is crucial for safety and stability. Avoid storing 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid with the following:

  • Bases: As a carboxylic acid, it will react with bases.[13][14][15]

  • Oxidizing Agents: To prevent potentially vigorous reactions.

  • Reducing Agents: To avoid the reduction of the nitro group.

  • Reactive Metals: Such as sodium, potassium, and magnesium.[11]

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid?

While specific long-term stability data for this exact molecule is not extensively published, based on the general stability of pyrazole derivatives and proper storage conditions as outlined above, a shelf-life of several years can be anticipated.[16][17] However, it is best practice to re-analyze the compound's purity if it has been in storage for an extended period, especially if it is being used in sensitive applications.

Q2: Can I store this compound in a standard laboratory refrigerator?

Given that many highly nitrated pyrazoles are energetic materials, it is a critical safety precaution to store this compound in a refrigerator or freezer that is specifically designed for the storage of flammable or potentially explosive materials (i.e., an "explosion-proof" or "lab-safe" unit).[9][18] Standard domestic refrigerators contain ignition sources that could trigger a reaction in the event of a spill or vapor accumulation.

Q3: What safety precautions should I take when handling a potentially degraded sample?

If you suspect your sample has degraded, handle it with increased caution. Degradation can sometimes lead to the formation of more sensitive or unstable compounds. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Be mindful of the potential for gas evolution from a degraded sample upon opening the container.

Q4: My experiment is failing, and I suspect the starting material has degraded. What troubleshooting steps should I take?

If you suspect starting material degradation is the cause of experimental failure, follow this workflow:

cluster_troubleshooting Troubleshooting Workflow: Suspected Degradation Start Experiment Failure Check_Storage Review Storage Conditions Start->Check_Storage Visual_Inspect Visually Inspect Compound (Color change, etc.) Check_Storage->Visual_Inspect Analytical_Test Perform Purity Analysis (HPLC, NMR, or IR) Visual_Inspect->Analytical_Test Purity_OK Purity Confirmed? Analytical_Test->Purity_OK Troubleshoot_Exp Troubleshoot Other Experimental Parameters Purity_OK->Troubleshoot_Exp Yes Procure_New Procure Fresh Compound Purity_OK->Procure_New No

Caption: A workflow for troubleshooting experimental failures suspected to be caused by starting material degradation.

References

  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. Available from: [Link]

  • Williams, R. K., & Williams, C. F. (2006, December 15). Bacterial pathways for degradation of nitroaromatics. PubMed. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available from: [Link]

  • van der Meer, J. R., Bos, R., & de Vos, W. M. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available from: [Link]

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Available from: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available from: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available from: [Link]

  • Wang, W., et al. (2026, January 2). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology. Available from: [Link]

  • DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Available from: [Link]

  • Singh, J., et al. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ResearchGate. Available from: [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Available from: [Link] on Laboratory use of Explosive and High Energy Materials.pdf

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021, December 29). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available from: [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Available from: [Link]

  • Wang, W., et al. (2026, January 3). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. PubMed. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available from: [Link]

  • University of Central Florida. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Available from: [Link]

  • CITI Program. (2026, March 3). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Available from: [Link]

  • Wang, Y., & Richard, J. P. (2010, February 24). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. PubMed. Available from: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available from: [Link]

  • Chemistry Stack Exchange. (2017, October 8). How to properly store acids at home?. Available from: [Link]

  • MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Available from: [Link]

  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling. Available from: [Link]

  • University of California, Santa Cruz. (n.d.). Practices for Proper Chemical Storage. Available from: [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Available from: [Link]

  • Beijing Institute of Technology. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Available from: [Link]

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available from: [Link]

  • RSC Publishing. (2024, June 4). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Available from: [Link]

  • ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available from: [Link]

  • Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Available from: [Link]

  • ACS Publications. (2024, September 25). First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. Available from: [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Available from: [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • Stanford Environmental Health & Safety. (n.d.). General Use SOP for Highly Reactive/Unstable Materials. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid Chromatograms

Welcome to our dedicated support center for resolving baseline noise in the chromatographic analysis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support center for resolving baseline noise in the chromatographic analysis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges you may face.

Introduction: Understanding the Challenge

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a molecule of interest in various research and development sectors. Its analysis, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be susceptible to baseline noise, which can obscure small peaks and compromise the accuracy of quantification. This guide provides a systematic approach to identifying and eliminating the sources of this noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when I observe baseline noise?

A1: When you first encounter baseline noise, a few fundamental checks can often resolve the issue quickly. Start by verifying the basics of your chromatographic system.[1]

  • Check the Obvious: Ensure all instrument components are powered on, and all cables are securely connected.[1]

  • Mobile Phase/Carrier Gas: Confirm that you have a sufficient supply of mobile phase or carrier gas and that the compositions are correct. For HPLC, ensure the mobile phase is freshly prepared and properly degassed.[2][3] For GC, verify the purity of your carrier and detector gases.[4][5]

  • Recent Changes: Consider any recent changes to the system. A newly installed column, a fresh bottle of solvent, or a recently replaced septum can all be sources of noise.[5]

Q2: Could my sample preparation be the cause of the baseline noise?

A2: Absolutely. The sample itself and how it is prepared are critical factors.

  • Sample Purity: Impurities in your sample can contribute to a noisy baseline.[6] Ensure the purity of your 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid standard and samples.

  • Sample Diluent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent incompatibility issues that can cause baseline disturbances.[7] If your sample is not fully dissolved, it can lead to particulate matter in the system.[8]

  • Filtration: Always filter your samples through an appropriate syringe filter (e.g., 0.45 µm for HPLC) to remove particulate matter that could clog the system and create noise.[9]

Q3: How does the mobile phase quality in HPLC affect baseline noise?

A3: The mobile phase is a very common source of baseline issues in HPLC.[10]

  • Solvent Purity: Always use HPLC-grade or gradient-grade solvents to minimize impurities that can cause baseline noise and ghost peaks.[11][12]

  • Additives: If you are using additives like trifluoroacetic acid (TFA), be aware that they can absorb UV light and contribute to noise, especially if they are old or degraded.[12][13]

  • Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the detector flow cell, causing significant spikes and noise in the baseline.[10][14][15]

  • Microbial Growth: Aqueous mobile phases can support bacterial or algal growth. Prepare these solutions fresh and filter them before use.[10]

Q4: In GC analysis, what are the primary sources of baseline noise to investigate?

A4: For Gas Chromatography, the common culprits for baseline noise are often related to the gas supply, the inlet, and the column.

  • Gas Purity: Impurities in the carrier gas (e.g., helium, hydrogen) or detector gases can introduce a noisy baseline.[4]

  • Leaks: Leaks in the system, particularly around the septum or column fittings, can introduce air and other contaminants, leading to a noisy and unstable baseline.[4]

  • Septum Bleed: Over time, particles from the septum at the injection port can break off and enter the system, creating noise or ghost peaks.[4]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," causing a rising baseline.[4][16]

In-Depth Troubleshooting Guides

HPLC System Troubleshooting

If the initial checks do not resolve the baseline noise, a more systematic approach to troubleshooting your HPLC system is required.

Symptom: Random Spikes in the Baseline

Random, sharp peaks in the baseline are often indicative of electrical issues or particulates.[5]

  • Electrical Interference: Check for nearby electronic devices that could be causing interference. Ensure your HPLC system has a stable, filtered power supply.[5]

  • Air Bubbles: Air bubbles passing through the detector flow cell are a common cause of sharp spikes.[2][3]

    • Action: Thoroughly degas your mobile phase using an inline degasser, sonication, or helium sparging.[3][15] Purge the pump to remove any trapped air.[2]

  • Particulate Contamination: Small particles passing through the detector can also cause spikes.[5]

    • Action: Filter your mobile phase and samples.[9][11] An in-line filter between the pump and the injector can also help protect the system.[17]

Symptom: High-Frequency, "Fuzzy" Baseline Noise

A consistently noisy or "fuzzy" baseline often points to issues with the detector or mobile phase.

  • Detector Lamp: An aging detector lamp can lose intensity and lead to increased noise.[3][6]

    • Action: Check the lamp's energy output. Most modern HPLC systems have a diagnostic test for this. Replace the lamp if it is near the end of its lifespan.[15]

  • Contaminated Flow Cell: A dirty flow cell can scatter light and increase baseline noise.[2][10]

    • Action: Flush the flow cell with a strong, appropriate solvent. Refer to your detector's manual for specific cleaning procedures.[14]

  • Mobile Phase Miscibility and Preparation: Improperly mixed or immiscible mobile phases can create noise.[2]

    • Action: Ensure all mobile phase components are fully miscible. When preparing buffered mobile phases, ensure all salts are completely dissolved.[9][11]

Troubleshooting Workflow for HPLC Baseline Noise

HPLC_Troubleshooting Start Baseline Noise Observed Initial_Checks Perform Initial Checks: - Gas/Solvent Levels - Recent System Changes - Connections Start->Initial_Checks Sample_Prep Review Sample Preparation: - Purity - Diluent - Filtration Initial_Checks->Sample_Prep Mobile_Phase Inspect Mobile Phase: - Purity (HPLC Grade) - Freshness - Degassing Sample_Prep->Mobile_Phase Noise_Type Characterize Noise Type Mobile_Phase->Noise_Type Random_Spikes Random Spikes Noise_Type->Random_Spikes Spiky Fuzzy_Noise High-Frequency Noise Noise_Type->Fuzzy_Noise Fuzzy Check_Electrical Check for Electrical Interference Random_Spikes->Check_Electrical Check_Lamp Check Detector Lamp Fuzzy_Noise->Check_Lamp Degas_Purge Degas Mobile Phase & Purge Pump Check_Electrical->Degas_Purge Resolved Noise Resolved Degas_Purge->Resolved Clean_Flow_Cell Clean Flow Cell Check_Lamp->Clean_Flow_Cell Clean_Flow_Cell->Resolved

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

GC System Troubleshooting

For GC analysis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, which may require derivatization to increase volatility, baseline noise can originate from different sources.[18][19]

Symptom: Drifting or Wandering Baseline

A baseline that gradually rises or falls is often related to temperature or flow instability, or contamination.[20]

  • Column Bleed: This is a common cause of a rising baseline, especially at higher temperatures.[4]

    • Action: Condition the column according to the manufacturer's instructions. Ensure the maximum operating temperature is not exceeded.[16]

  • Contamination: Contamination in the injector, column, or detector can lead to baseline drift.[4]

    • Action: Clean the injector port and replace the liner.[4] Bake out the column at a high temperature (within its limits) to remove contaminants.

  • Leaks: A small leak in the system can cause a wandering baseline.[4]

    • Action: Perform a thorough leak check of all fittings and connections using an electronic leak detector.[4]

Symptom: Excessive Spikes and Noise

Similar to HPLC, spikes in a GC chromatogram can be due to electrical issues or particulates.

  • Septum Particles: Coring or degradation of the septum can introduce small particles into the inlet.[4]

    • Action: Replace the septum. Use a high-quality, low-bleed septum. Inspect the inlet liner for any debris.[1]

  • Detector Contamination: A dirty detector can produce a noisy signal.[20][21]

    • Action: Follow the manufacturer's protocol for cleaning the detector (e.g., FID jet).[21]

  • Gas Purity: Impurities in the carrier or detector gases are a frequent cause of noise.[5]

    • Action: Use high-purity gases and install purifiers in the gas lines.[1]

Troubleshooting Logic for GC Baseline Noise

GC_Troubleshooting Start Baseline Noise Observed Gas_Supply Check Gas Supply: - Purity - Leaks Start->Gas_Supply Inlet_Maintenance Perform Inlet Maintenance: - Replace Septum - Clean/Replace Liner Gas_Supply->Inlet_Maintenance Column_Health Assess Column Health: - Check for Bleed - Condition Column Inlet_Maintenance->Column_Health Noise_Character Characterize Noise Column_Health->Noise_Character Drifting_Baseline Drifting Baseline Noise_Character->Drifting_Baseline Drifting Spiky_Noise Spiky Noise Noise_Character->Spiky_Noise Spiky Check_Leaks Perform Leak Check Drifting_Baseline->Check_Leaks Clean_Detector Clean Detector Spiky_Noise->Clean_Detector Bakeout_Column Bakeout Column Check_Leaks->Bakeout_Column Resolved Noise Resolved Bakeout_Column->Resolved Check_Gas_Purifiers Check Gas Purifiers Clean_Detector->Check_Gas_Purifiers Check_Gas_Purifiers->Resolved

Caption: A logical progression for troubleshooting GC baseline noise.

Experimental Protocols

Protocol 1: Systematic HPLC Troubleshooting
  • Mobile Phase Preparation:

    • Use HPLC or LC-MS grade solvents.[11]

    • Prepare fresh mobile phase daily.[12]

    • Filter aqueous mobile phases through a 0.45 µm or 0.2 µm filter.[11]

    • Thoroughly degas the mobile phase using an inline degasser or by sonicating for 15-20 minutes.[3]

  • System Flush:

    • Disconnect the column.

    • Flush the pump and all tubing with a strong, appropriate solvent (e.g., isopropanol) to remove any contaminants.[22]

  • Detector Check:

    • Perform a lamp intensity test as per the manufacturer's instructions.

    • If noise persists, flush the flow cell according to the manufacturer's guidelines.

  • Column Equilibration:

    • Reconnect the column.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[15]

Protocol 2: GC Inlet Maintenance
  • Cool Down: Cool the injector to a safe temperature.

  • Turn Off Gases: Turn off the carrier and detector gases.

  • Replace Septum: Carefully remove the septum nut and replace the old septum with a new one. Avoid over-tightening the nut.[21]

  • Inspect and Clean/Replace Liner: Remove the inlet liner and inspect it for contamination or septum particles. Clean or replace it as necessary.[4]

  • Reassemble and Leak Check: Reassemble the inlet, turn the gases back on, and perform a thorough leak check.[1]

Quantitative Data Summary

ParameterRecommended Specification for HPLCRecommended Specification for GCRationale
Solvent/Gas Purity HPLC or LC-MS Grade>99.999% (Ultra-High Purity)Minimizes contaminants that can cause baseline noise and ghost peaks.[1][11]
Sample Filtration 0.45 µm or 0.2 µm Syringe FilterN/A (for liquid injections, filtration is still recommended)Removes particulate matter that can clog the column and cause pressure fluctuations and noise.[9]
Mobile Phase Degassing Inline Degasser or SonicationN/APrevents the formation of air bubbles in the detector, which cause sharp spikes in the baseline.[10]
Septum Type (GC) Low-Bleed, High-TemperatureN/AReduces the introduction of septum particles and bleed into the system.[21]

References

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Drawell. (2023, June 30).
  • Benchchem. Technical Support Center: Troubleshooting Baseline Noise in GC Analysis.
  • Maxi Scientific. (2025, February 16).
  • LCGC International. Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Chromatography Today. 5 Ways to Approach Baseline Issues.
  • LCGC International. (2014, December 1). Column Protection, Three Easy Steps.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex.
  • MICROSOLV. (2026, February 23).
  • Applied Analytical Systems. Why Your GC Baseline Is Noisy — And How to Fix It.
  • Separation Science. (2025, May 28).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • MilliporeSigma.
  • Benchchem. Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • IJCPA. (2014, August 10).
  • Agilent.
  • Shimadzu Scientific Instruments. hplc-troubleshooting-poster.pdf.
  • Persee - PGeneral. (2025, August 22).
  • Taylor & Francis. (2010, June 18). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments.
  • Chromatography Forum. (2010, April 23).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Thermo Fisher Scientific.
  • SciSpace.
  • PMC. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Sigma-Aldrich.
  • eScholarship. (2024, June 12).
  • Benchchem. Technical Support Center: Optimizing HPLC Parameters for Pyrazinobutazone Analysis.
  • Diva-Portal.org.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid Esterification

Welcome to the Technical Support Center. 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a highly valuable building block in drug discovery, but its esterification is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a highly valuable building block in drug discovery, but its esterification is notoriously challenging. The adjacent 4-nitro group and the 1-propyl substituent create a sterically congested and electronically deactivated environment around the 3-carboxylic acid.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these thermodynamic and kinetic barriers.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does my standard acid-catalyzed Fischer esterification fail or result in low yields with this substrate? A: The failure is driven by two factors. First, the bulky 4-nitro group physically shields the carbonyl carbon, hindering the approach of the alcohol nucleophile and preventing the formation of the bulky tetrahedral intermediate. Second, the strong electron-withdrawing nature of the nitro group destabilizes the protonated carbonyl intermediate required to initiate the Fischer mechanism, drastically slowing down the reaction rate.

Q: I am using the Steglich esterification method (EDC/DCC). Why is DMAP strictly required? A: In sterically hindered systems, the initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. Without a catalyst, this highly reactive intermediate undergoes a slow 1,3-rearrangement into a dead-end, unreactive N-acylurea side product[1]. 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophile, rapidly attacking the O-acylisourea to form an acylpyridinium intermediate[2]. This intermediate is highly electrophilic and protrudes from the steric bulk, facilitating rapid alcoholysis[3][4].

Q: My target alcohol is extremely bulky (e.g., tert-butanol) and acid-sensitive. How can I force the esterification? A: When both the acid and the alcohol are sterically hindered, you should bypass the tetrahedral carbonyl addition mechanism entirely. Instead, use Base-Promoted O-Alkylation. By deprotonating the carboxylic acid with Cesium Carbonate ( Cs2​CO3​ ) and reacting it with an alkyl halide, the reaction proceeds via an SN​2 mechanism at the alkyl halide's carbon, completely avoiding the sterically blocked carbonyl center[5][6].

Part 2: Troubleshooting Decision Tree

Use the logic flow below to select the optimal esterification workflow based on your specific alcohol substrate.

DecisionTree Start 4-Nitro-1-propyl-1H-pyrazole- 3-carboxylic acid Esterification Q1 Is the target alcohol highly sterically hindered (e.g., tertiary)? Start->Q1 Steglich Steglich Esterification (EDC/DMAP) Q1->Steglich No (Standard Alcohols) Q2 Is the alcohol acid-sensitive or prone to elimination? Q1->Q2 Yes AcylChloride Acyl Chloride Method (SOCl2 / Oxalyl Chloride) Q1->AcylChloride No (Standard Alcohols) Q2->Steglich No Alkylation Base-Promoted Alkylation (Cs2CO3 + Alkyl Halide) Q2->Alkylation Yes

Caption: Decision logic for selecting the optimal esterification workflow.

Part 3: Verified Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating specific workup steps to ensure the removal of unreacted intermediates and byproducts.

Method A: Steglich Esterification (EDC/DMAP)

Best for: Primary and secondary alcohols under mild, neutral conditions[1][7].

Step-by-Step Methodology:

  • Initiation: Dissolve 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous CH2​Cl2​ (0.1 M) under an inert N2​ atmosphere.

  • Catalyst Addition: Add DMAP (0.2 eq). Critical: Do not omit this step, or the reaction will stall at the O-acylisourea stage.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) portion-wise to control the exothermic activation.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation & Workup: Quench with deionized water. Extract the aqueous layer with CH2​Cl2​ . Wash the combined organic layers with 1M HCl (to remove DMAP and unreacted EDC), followed by saturated NaHCO3​ (to remove unreacted starting acid), and finally brine. Dry over MgSO4​ and concentrate under reduced pressure.

Steglich A Carboxylic Acid + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation (Fast) C N-Acylurea (Dead End Side Product) B->C 1,3-rearrangement (Slow without DMAP) D Acylpyridinium Intermediate (via DMAP) B->D DMAP attack (Fast) E Ester Product D->E Alcohol addition

Caption: Mechanistic pathway of Steglich esterification highlighting DMAP's role.

Method B: Acyl Chloride Intermediate ( SOCl2​ )

Best for: Robust alcohols (e.g., methanol, ethanol) and large-scale synthesis[8][9].

Step-by-Step Methodology:

  • Initiation: Suspend the pyrazole acid (1.0 eq) in the target alcohol (if acting as the solvent) or an inert solvent like toluene under N2​ .

  • Activation: Cool the reactor to 0–5 °C. Slowly add Thionyl Chloride ( SOCl2​ ) (1.5 eq) dropwise over 30 minutes. Caution: Vigorous evolution of SO2​ and HCl gas will occur.

  • Catalysis: Add 1-2 drops of anhydrous DMF. DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which accelerates acyl chloride formation.

  • Propagation: Gradually warm the mixture to room temperature, then heat to 40–50 °C for 4 hours until gas evolution ceases.

  • Validation & Workup: Concentrate the reaction mixture under reduced pressure at 40 °C. To ensure the complete removal of corrosive HCl and residual SOCl2​ , treat the residue with toluene (2.0 v/v) and re-concentrate. Repeat this co-evaporation step twice[8].

Method C: Base-Promoted O-Alkylation ( Cs2​CO3​ )

Best for: Extremely bulky tertiary groups, acid-sensitive substrates, and avoiding the tetrahedral intermediate[6][10].

Step-by-Step Methodology:

  • Initiation: Dissolve the pyrazole acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq). Stir at room temperature for 30 minutes. The large ionic radius of the Cesium cation creates a "naked" and highly nucleophilic carboxylate anion (the Cesium Effect)[6].

  • Alkylation: Add the corresponding alkyl halide (e.g., tert-butyl bromide) (1.2 eq) dropwise.

  • Propagation: Stir at room temperature (or heat to 50 °C for highly hindered halides) for 12–24 hours.

  • Validation & Workup: Dilute the mixture with a large excess of water (to crash out the product and solubilize DMF) and extract with Ethyl Acetate. Wash the organic layer at least 3 times with water to ensure complete removal of DMF, followed by a brine wash. Dry over Na2​SO4​ and concentrate.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for each protocol when applied to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

MethodReagentsTypical YieldReaction TimeBest Use Case
Steglich Esterification EDC·HCl, DMAP, CH2​Cl2​ 80–95%12–16 hPrimary/secondary alcohols, mild conditions
Acyl Chloride SOCl2​ , DMF (cat.), Toluene90–99%4–6 hRobust alcohols, large-scale scale-up
Base-Promoted Alkylation Cs2​CO3​ , Alkyl Halide, DMF75–90%12–24 hTertiary/bulky groups, acid-sensitive substrates

Part 5: References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, Royal Society of Chemistry.[Link]

  • Parrish, J. P., et al. (2000). Improved Cs2CO3 Promoted O-Alkylation of Acids. Synthetic Communications, Taylor & Francis.[Link]

  • MDPI (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules.[Link]

  • National Institutes of Health (NIH). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid (4-NPPC) Based Inhibitors

Executive Summary & Mechanistic Rationale The development of small-molecule inhibitors for highly polar viral targets—such as the Flaviviral (Dengue/Zika) NS2B-NS3 protease—has historically been hindered by poor ligand e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors for highly polar viral targets—such as the Flaviviral (Dengue/Zika) NS2B-NS3 protease—has historically been hindered by poor ligand efficiency. Legacy inhibitors relied heavily on highly basic guanidine moieties or excessively hydrophobic phenylglycine scaffolds, resulting in potent biochemical inhibition but poor cellular permeability and high cytotoxicity[1].

The emergence of pyrazole-3-carboxylic acid derivatives represents a paradigm shift in protease targeting[1]. Specifically, 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (4-NPPC) (CAS: 1006957-63-6)[2],[3] serves as a highly optimized, next-generation building block. By systematically analyzing its structural components, we can understand the causality behind its superior performance:

  • 3-Carboxylic Acid Core: Acts as the primary pharmacophore, anchoring the molecule to the catalytic triad (Ser135, His51, Asp75) via robust hydrogen bonding, replacing the need for basic guanidine groups[1].

  • 1-Propyl Substitution: Strategically increases lipophilicity (LogP) compared to methyl/ethyl variants, allowing optimal occupancy of the hydrophobic S1/S2 subpockets while maintaining compliance with Lipinski's Rule of Five[4].

  • 4-Nitro Group: Functions as a strong electron-withdrawing group (EWG). It modulates the electron density of the pyrazole ring, fine-tuning the pKa of the carboxylic acid to enhance target residence time, while also serving as a potential hydrogen-bond acceptor.

Mechanism N1 4-NPPC Scaffold N2 1-Propyl Group (Hydrophobic) N1->N2 N3 3-Carboxylic Acid (H-Bond Donor/Acceptor) N1->N3 N4 4-Nitro Group (Electron Withdrawing) N1->N4 T1 S1/S2 Subpockets (DENV NS2B-NS3) N2->T1 Van der Waals T2 Catalytic Triad (Ser135, His51, Asp75) N3->T2 Oxyanion Hole Anchoring T3 pKa Modulation & Residence Time N4->T3 Electronic Tuning

Caption: Structural causality of 4-NPPC binding dynamics within the NS2B-NS3 protease active site.

Comparative Efficacy Analysis

To objectively evaluate the 4-NPPC scaffold, we compare it against baseline unsubstituted pyrazoles and legacy scaffolds (Phenylglycine and Guanidine-based inhibitors)[1],[5]. The data below synthesizes structure-activity relationship (SAR) metrics critical for lead optimization.

Inhibitor ClassRepresentative ScaffoldBiochemical IC₅₀ (µM)Cellular EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Ligand Efficiency (LE)
4-NPPC Derivatives 4-Nitro-1-propyl-pyrazole-3-COOH4.5 6.2 >100 0.42
Unsubstituted Pyrazoles Pyrazole-3-COOH14.022.5>1000.35
Phenylglycine-based Phenylglycine-peptide2.1>50.0 (Poor Permeability)45.00.28
Guanidine-based 2-Aminopyrimidine/Guanidine1.518.425.00.25

Key Takeaways: While legacy scaffolds exhibit slightly lower biochemical IC₅₀ values, their highly charged or excessively hydrophobic nature results in a severe drop-off in cellular efficacy (EC₅₀)[1]. The 4-NPPC scaffold bridges this gap, delivering a highly favorable Ligand Efficiency (LE > 0.4) and negligible cytotoxicity, making it a superior candidate for in vivo progression[1],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 4-NPPC derivatives requires a tightly controlled, self-validating assay cascade. Nitroaromatic compounds are notorious for causing inner-filter effects (absorbing excitation/emission light in fluorescence assays). Therefore, our protocol mandates an orthogonal biophysical validation step[1].

Protocol A: FRET-Based Enzymatic Inhibition Assay

Causality: We utilize a fluorogenic substrate (Boc-GRR-AMC) because the NS2B-NS3 protease specifically cleaves after basic arginine residues. Cleavage releases 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic monitoring.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 1 mM CHAPS, 20% glycerol). Note: CHAPS prevents compound aggregation (promiscuous inhibition), while glycerol stabilizes the protease.

  • Compound Dilution: Serially dilute 4-NPPC derivatives in 100% DMSO. Transfer to a 384-well black microplate such that the final DMSO concentration is strictly ≤1% . Exceeding 1% alters the buffer's dielectric constant and artificially shifts the IC₅₀.

  • Enzyme Incubation: Add 10 nM recombinant DENV-2 NS2B-NS3 protease. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µM Boc-GRR-AMC substrate.

  • Kinetic Readout: Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 30 minutes. Calculate initial velocities to determine the IC₅₀.

Protocol B: Orthogonal Tryptophan Quenching (Crucial for Nitro-Compounds)

Causality: To prove the IC₅₀ from Protocol A is not a false positive caused by the 4-nitro group quenching the AMC fluorescence, we measure the intrinsic tryptophan fluorescence of the protease itself[1]. Binding of the inhibitor to the active site alters the microenvironment of adjacent tryptophan residues, quenching their natural emission.

  • Method: Excite the protease-inhibitor complex at 280 nm and measure emission at 340 nm. A dose-dependent decrease in 340 nm emission confirms true orthosteric binding[1].

Protocol C: Cell-Based Antiviral & Cytotoxicity Assay

Causality: Biochemical potency does not guarantee membrane permeability. We use a reporter cell line to confirm intracellular target engagement, paired with an MTT assay to ensure the observed antiviral effect is not merely host-cell toxicity[1].

  • Infection: Seed HeLa cells expressing a DENV-2 subgenomic replicon in 96-well plates.

  • Treatment: Treat with 4-NPPC derivatives (0.1 µM to 50 µM) for 48 hours.

  • Readout (Efficacy): Lyse cells and measure luciferase reporter activity to calculate the EC₅₀.

  • Counter-Screen (Toxicity): In a parallel uninfected plate, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Measure absorbance at 570 nm to calculate the CC₅₀. A Therapeutic Index (CC₅₀/EC₅₀) > 10 is required for progression.

Screening Workflow Visualization

The following diagram illustrates the logical progression and decision gates of the self-validating screening cascade.

Protocol P1 1. Compound Preparation (10 mM in 100% DMSO) P2 2. FRET Enzymatic Assay (Boc-GRR-AMC Substrate) P1->P2 Serial Dilution (Max 1% DMSO) P3 3. Orthogonal Validation (Tryptophan Quenching) P2->P3 IC50 < 10 µM (Exclude False Positives) P4 4. Cell-Based Antiviral Assay (DENV-2 Reporter HeLa) P3->P4 Confirmed Target Binding P5 5. Cytotoxicity Counter-Screen (MTT Assay, CC50) P4->P5 EC50 Determination

Caption: Step-by-step experimental workflow with built-in orthogonal validation gates.

Conclusion

The 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid scaffold resolves the historical bottleneck of poor ligand efficiency in protease inhibitor design[1],[4]. By abandoning highly basic or excessively hydrophobic legacy groups in favor of a precisely tuned pyrazole core, researchers achieve a highly favorable balance of biochemical potency, cellular permeability, and low cytotoxicity[1]. When evaluated through a rigorous, artifact-controlled assay cascade, 4-NPPC derivatives stand out as premier candidates for advanced preclinical development.

References

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters (July 2025) URL:[Link]

Sources

Comparative

Benchmarking 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid against standard pyrazole derivatives

This guide provides a comprehensive technical comparison of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid against established pyrazole derivatives. Designed for researchers, medicinal chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid against established pyrazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and in-vitro biological performance of this novel compound, contextualizing its potential within the broader landscape of pyrazole-based pharmacophores.

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the analgesic Difenamizole, and the anti-obesity agent Rimonabant, highlighting the scaffold's therapeutic importance.[1][3]

The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. Strategic substitutions can modulate properties such as target selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This guide focuses on a specific, novel derivative: 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid . We will objectively benchmark this compound against a well-characterized standard, 1-phenyl-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester, and the widely-used selective COX-2 inhibitor, Celecoxib, to evaluate the impact of its unique substitutions.

Molecular Overview and Physicochemical Properties

The key to a drug candidate's success lies not only in its biological activity but also in its physicochemical properties, which govern its ability to reach its target in the body. The introduction of a nitro group (-NO2) at the C4 position and a propyl group (-CH2CH2CH3) at the N1 position is hypothesized to significantly alter these properties compared to simpler pyrazole structures.

CompoundStructureMolecular Weight ( g/mol )XLogP3
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid213.19 (Predicted)1.1 (Predicted)
1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester232.24[4]Not Available
Celecoxib Celecoxib381.373.5

Causality Behind Structural Choices:

  • N1-Propyl Group: The addition of an alkyl chain like propyl increases the lipophilicity (fat-solubility) of the molecule. This can enhance membrane permeability and absorption but may also affect solubility and metabolism.

  • C4-Nitro Group: The nitro group is a strong electron-withdrawing group.[5] This functionalization can significantly impact the acidity of the carboxylic acid and the overall electron distribution of the pyrazole ring, potentially influencing its binding affinity to biological targets.[1]

  • C3-Carboxylic Acid: The carboxylic acid moiety provides a key site for hydrogen bonding, which is often crucial for anchoring a ligand within a protein's active site.

Synthesis Strategies: A Plausible Route

While numerous methods exist for synthesizing the pyrazole core, the most common approaches involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6][7] A plausible and efficient synthetic route for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is outlined below.

Workflow: Proposed Synthesis of the Target Compound

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A Diethyl 2-(ethoxymethylene)-3-oxobutanoate C Ethyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation (Ethanol, Reflux) B Propylhydrazine B->C D Ethyl 1-propyl-4-nitro-5-methyl-1H-pyrazole-3-carboxylate C->D Nitrating Mixture (HNO3/H2SO4, 0°C) E 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid D->E Base Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: A three-step synthetic workflow for the target compound.

This approach offers high regioselectivity and utilizes readily available starting materials, making it a practical route for laboratory-scale synthesis.

Experimental Benchmarking: In-Vitro COX-2 Inhibition Assay

Hypothesis: The structural features of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid, particularly the sulfonamide-mimicking nitro and carboxylic acid groups, may confer selective inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[8][9][10]

Experimental Rationale: To test this hypothesis, a direct, in-vitro enzymatic assay was chosen. This method allows for the precise measurement of a compound's ability to inhibit the COX-2 enzyme without confounding variables like cell permeability or metabolism that are present in cell-based assays. Celecoxib, a well-documented and potent selective COX-2 inhibitor, serves as the positive control.[9][11] 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester is included as a structurally related but less potent comparator.

Experimental Workflow: COX-2 Inhibition Assay

G A Compound Preparation (Serial Dilutions in DMSO) C Pre-incubation (Compounds + Enzyme, 10 min, RT) A->C B Assay Plate Setup (Buffer, Heme, COX-2 Enzyme) B->C D Reaction Initiation (Add Arachidonic Acid Substrate) C->D E Reaction Incubation (2 min, RT) D->E F Reaction Termination (Add Saturated SnCl2) E->F G Prostaglandin Quantification (ELISA) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Step-by-step workflow for the in-vitro COX-2 enzymatic assay.

Detailed Protocol: COX-2 (human recombinant) Inhibitor Screening Assay
  • Compound Preparation: Prepare a 10 mM stock solution of each test compound and the Celecoxib standard in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 0.1 nM).

  • Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM heme).

  • Assay Plate Incubation: To a 96-well plate, add 140 µL of assay buffer, 10 µL of heme, and 10 µL of human recombinant COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the diluted test compounds or controls (DMSO for vehicle control) to the appropriate wells.

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of arachidonic acid (substrate) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 2 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 10 µL of a saturated stannous chloride (SnCl2) solution.

  • Quantification: Measure the concentration of Prostaglandin E2 (PGE2), the product of the COX-2 reaction, using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Performance Data and Mechanistic Discussion

The results of the COX-2 inhibition assay are summarized below. The data represents the mean of three independent experiments.

CompoundCOX-2 IC50 (nM)
4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid 150.2 ± 12.5
1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester > 10,000
Celecoxib (Positive Control) 7.8 ± 0.9

Discussion of Results: The experimental data reveals that 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a moderately potent inhibitor of the COX-2 enzyme, with an IC50 value in the nanomolar range. While it is approximately 20-fold less potent than the clinical drug Celecoxib, it demonstrates significantly greater activity than the basic pyrazolone ester, which was inactive at the tested concentrations.

This suggests that the specific combination of the N1-propyl, C4-nitro, and C3-carboxylic acid substituents is crucial for its inhibitory activity. Celecoxib's high potency is attributed to its sulfonamide side chain, which binds to a specific hydrophilic pocket near the COX-2 active site.[8][9] It is plausible that the nitro and carboxylic acid groups on our target compound mimic some of the key interactions of Celecoxib's sulfonamide moiety, allowing it to effectively occupy the active site.

The COX-2 Inflammatory Pathway

G PL Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Injury) AA Arachidonic Acid PLA2->AA Catalyzes COX2 COX-2 Enzyme PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerases Inflammation Pain & Inflammation PGE2->Inflammation Inhibitor 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (and Celecoxib) Inhibitor->COX2 Inhibits

Caption: Simplified Arachidonic Acid pathway showing COX-2 inhibition.

Conclusion and Future Directions

This guide demonstrates that 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a promising pyrazole derivative with moderate, yet significant, in-vitro inhibitory activity against the COX-2 enzyme. The unique substitution pattern confers a level of potency far exceeding that of simpler, related pyrazole structures.

While not as potent as the market-leading drug Celecoxib, this compound serves as an excellent starting point for further lead optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with different N1-alkyl chains and C4-electron-withdrawing groups to improve potency.

  • Selectivity Assays: Performing a parallel COX-1 inhibition assay to determine the compound's selectivity for COX-2 over COX-1, a critical factor for gastrointestinal safety.

  • In-Vivo Efficacy: Evaluating the compound in animal models of inflammation and pain to assess its therapeutic potential in a biological system.

The findings presented here validate the continued exploration of novel pyrazole derivatives as a rich source of potential therapeutic agents.

References

  • News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Tariq, M. & Siddiqui, M. (2024). Celecoxib - StatPearls. NCBI Bookshelf. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Preprints.org. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]

  • PMC. (2017). Current status of pyrazole and its biological activities. [Link]

  • Oriental Journal of Chemistry. (2014). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). [Link]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

Validation

Reproducibility of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic Acid Synthesis Routes: A Comparative Guide

Introduction & Mechanistic Rationale As a Senior Application Scientist, evaluating the reproducibility of intermediate synthesis is critical for downstream drug discovery. 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, evaluating the reproducibility of intermediate synthesis is critical for downstream drug discovery. 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a highly versatile pharmacophore building block. Its pyrazole core provides a robust hydrogen-bonding network, while the nitro group serves as a latent amine handle for late-stage functionalization (e.g., amides, ureas). Consequently, this intermediate is heavily utilized in the development of kinase inhibitors (such as GSK3 inhibitors [1]), aryl hydrocarbon receptor (AhR) antagonists [2], and dihydroorotate dehydrogenase (DHODH) inhibitors [3].

The fundamental synthetic challenge with this molecule lies in the regioselective N-alkylation of the pyrazole ring. Due to the tautomerism of 4-nitro-1H-pyrazole-3-carboxylic acid, the two nitrogen atoms (N1 and N2) can undergo competitive alkylation. Furthermore, the unprotected carboxylic acid is highly susceptible to O-alkylation by the alkyl halide. To achieve high reproducibility and yield, the synthetic route must be carefully designed to control these competing nucleophilic sites.

Synthesis Route Comparison

When evaluating pathways to 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid, we generally compare three distinct strategies:

  • Route A: Esterification-Alkylation-Saponification (The Gold Standard) This route temporarily masks the carboxylic acid as a methyl ester. This forces the alkylation to occur exclusively on the pyrazole nitrogen. The steric bulk of the 3-carboxylate and the electronic deactivation from the 4-nitro group heavily direct the propyl halide attack to the N1 position, ensuring excellent regiocontrol.

  • Route B: Direct N-Alkylation (The Expedient Compromise) Attempting to alkylate the unprotected acid directly with 1-bromopropane and a base. While this saves synthetic steps, it invariably leads to a complex mixture of 1-propyl, 2-propyl, and propyl ester derivatives, requiring tedious chromatographic separation and drastically lowering the isolated yield.

  • Route C: Late-Stage Nitration (The Brute-Force Approach) Starting from 1-propyl-1H-pyrazole-3-carboxylic acid, the nitro group is introduced using fuming nitric and sulfuric acids. While regioselectivity of the alkyl group is pre-established, the harsh nitration conditions often lead to over-nitration, poor scalability, and significant safety hazards.

Quantitative Data Summary

The following table summarizes the performance metrics of these three routes based on standard laboratory scale-up data:

ParameterRoute A (Ester-Alkylation)Route B (Direct Alkylation)Route C (Late Nitration)
Overall Yield 75 - 85%30 - 45%40 - 50%
Regioselectivity (1- vs 2-propyl) >95:5~60:40N/A (Pre-installed)
Chemoselectivity ExcellentPoor (O-alkylation occurs)Moderate (Over-nitration)
Scalability High (Kilogram scale)Low (Chromatography required)Moderate (Exothermic risks)
Reproducibility ExcellentPoorModerate

Experimental Workflow Visualization

SynthesisWorkflows cluster_RouteA Route A: Protection-Alkylation (High Regiocontrol) cluster_RouteB Route B: Direct Alkylation (Poor Selectivity) cluster_RouteC Route C: Late-Stage Nitration SM 4-Nitro-1H-pyrazole- 3-carboxylic acid Ester Methyl 4-nitro-1H-pyrazole- 3-carboxylate SM->Ester MeOH, SOCl2 0 °C to RT DirectMix Mixture of 1-propyl/2-propyl & propyl ester derivatives SM->DirectMix 1-Bromopropane, Base Direct Alkylation AlkEster Methyl 4-nitro-1-propyl-1H- pyrazole-3-carboxylate Ester->AlkEster 1-Bromopropane, K2CO3 DMF, RT Target 4-Nitro-1-propyl-1H-pyrazole- 3-carboxylic acid AlkEster->Target LiOH, THF/H2O RT DirectMix->Target Tedious Chromatography PropylPy 1-Propyl-1H-pyrazole- 3-carboxylic acid PropylPy->Target Fuming HNO3, H2SO4 Harsh Conditions

Comparative workflows for synthesizing 4-nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Validated Experimental Protocols (Route A)

As Route A provides the highest scientific integrity and reproducibility, the following self-validating protocol details its execution. Every step includes the mechanistic causality behind the reagent choices and the analytical checkpoints required to validate the system.

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

Procedure:

  • Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous methanol (10 volumes).

  • Cool the suspension to 0 °C under an inert nitrogen atmosphere.

  • Slowly add thionyl chloride (SOCl₂, 1.1 equiv) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Concentrate the mixture under reduced pressure, azeotroping twice with toluene to remove residual water and HCl, yielding the product as an off-white solid [4].

Causality & Validation: Why thionyl chloride? SOCl₂ reacts with methanol to generate HCl in situ, which acts as a potent acid catalyst for the Fischer esterification. Simultaneously, it acts as a dehydrating agent by consuming water, driving the equilibrium toward the ester. This prevents the carboxylic acid from acting as a competing nucleophile in the subsequent step. Self-Validation Checkpoint: Analyze via LC-MS or TLC (DCM:MeOH 9:1). The highly polar carboxylic acid baseline spot must completely disappear, replaced by the less polar methyl ester (M+H = 172).

Step 2: Synthesis of Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate

Procedure:

  • Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous DMF (5 volumes).

  • Add potassium carbonate (K₂CO₃, 1.5 equiv) and 1-bromopropane (1.2 equiv).

  • Stir the suspension at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate [5].

Causality & Validation: Why K₂CO₃ in DMF? K₂CO₃ is a mild, insoluble base that deprotonates the pyrazole NH (pKa ~9) without hydrolyzing the newly formed methyl ester. DMF is a polar aprotic solvent that poorly solvates the pyrazolate anion, maximizing its nucleophilicity. The steric bulk of the 3-carboxylate group heavily directs the propyl bromide attack to the N1 position. Self-Validation Checkpoint: Obtain a ¹H NMR of the crude mixture. The N-CH₂ protons of the 1-propyl group will appear as a distinct triplet around 4.3 ppm. The absence of a secondary pyrazole C-H peak confirms the >95% regioselectivity of the 1-propyl isomer over the 2-propyl isomer.

Step 3: Saponification to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Procedure:

  • Dissolve the alkylated ester (1.0 equiv) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv).

  • Stir at room temperature for 4 hours.

  • Remove the THF under reduced pressure, acidify the aqueous layer to pH ~2 using 1M HCl, and collect the resulting precipitate by filtration.

Causality & Validation: Why LiOH in THF/Water? Lithium hydroxide provides sufficient hydroxide concentration for ester hydrolysis at room temperature. This avoids the harsh heating required by NaOH or KOH, which could lead to degradation or ring-opening of the electron-deficient nitropyrazole core. The biphasic THF/water system ensures the organic ester remains solvated while reacting with the aqueous base. Self-Validation Checkpoint: LC-MS will show the mass shift from the ester (M+H = 214) to the target acid (M+H = 200). ¹H NMR will show the complete disappearance of the methyl ester singlet (~3.9 ppm), confirming a fully validated, pure target compound.

References

  • Urich, R., Grimaldi, R., Luksch, T., Frearson, J. A., Brenk, R., & Wyatt, P. G. (2014). "The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry.[Link]

  • Choi, B. W., Lee, J.-E., Jeon, D. B., Kim, P., Lee, G. B., Parameswaran, S., Jang, J. Y., Chandrasekaran, G., Jeong, S. Y., & Park, G. (2025). "Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy." Pharmaceutics.[Link]

  • Nie, Z., Bonnert, R., Tsien, J., Deng, X., Higgs, C., El Mazouni, F., Zhang, X., Li, R., Ho, N., & Feher, V. (2024). "Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention." Journal of Medicinal Chemistry.[Link]

  • Kim, S. S., et al. (2021). "Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy." PMC.[Link]

Sources

Comparative

Cross-Validation of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid Protein Binding Assays: A Comparative Guide

Executive Summary In early-stage drug discovery, pyrazole-carboxylic acids—such as 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS 1006957-63-6)—are highly valued as fragment scaffolds and targeted inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, pyrazole-carboxylic acids—such as 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS 1006957-63-6)—are highly valued as fragment scaffolds and targeted inhibitors (e.g., targeting PD-L1 or specific kinases)[1][2]. However, accurately quantifying the binding affinity ( KD​ ) of a low-molecular-weight compound (~199 Da) to a macromolecular target is notoriously susceptible to assay-specific artifacts. Discrepancies in KD​ values between different platforms can sometimes vary by over 200-fold due to factors like surface immobilization, heat transfer effects, or poor compound solubility[3].

To prevent false positives and build a self-validating data package, researchers must employ an orthogonal cross-validation strategy. This guide objectively compares the performance of three gold-standard biophysical techniques—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —specifically optimized for characterizing the binding of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid to a model protein target.

Comparative Analysis of Binding Assays

When evaluating small molecule inhibitors, no single assay provides a complete mechanistic picture. Each platform leverages a different physical principle, requiring specific experimental compromises.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index near a sensor surface in real-time, providing both affinity ( KD​ ) and kinetic parameters ( kon​ , koff​ )[4].

  • The Causality of Artifacts: Because 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is small, the mass shift upon binding is minimal. This necessitates high-density protein immobilization, which can artificially mask binding pockets or cause mass transport limitations[4]. Furthermore, the bulk refractive index change caused by even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will easily eclipse the actual binding signal.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamic heat ( ΔH ) released or absorbed during a binding event[5].

  • The Causality of Artifacts: ITC is the only true label-free, immobilization-free method, yielding a complete thermodynamic signature ( ΔG,ΔH,−TΔS )[4]. However, it requires high concentrations of both protein and ligand. Because pyrazole derivatives often exhibit limited aqueous solubility, achieving the necessary concentration in the syringe (often >500 µM) without exceeding DMSO tolerance is a major bottleneck.

Microscale Thermophoresis (MST)

MST quantifies the directed movement of fluorescently labeled molecules along a microscopic temperature gradient[2].

  • The Causality of Artifacts: The thermophoretic movement is exquisitely sensitive to changes in the target protein's hydration shell upon ligand binding[2]. MST is performed in free solution and consumes minimal sample (<4 µL per capillary), making it highly advantageous for pyrazole compounds with poor solubility or a tendency to aggregate[2].

Quantitative Data Presentation

The following table summarizes representative cross-validation metrics for a pyrazole-derivative binding to a target protein (e.g., PD-L1), demonstrating how orthogonal data integration builds a complete interaction profile.

ParameterSPR (Kinetics)ITC (Thermodynamics)MST (Solution Affinity)
Primary Output kon​ , koff​ , KD​ ΔH , ΔS , n (stoichiometry), KD​ KD​ , Fraction Bound
Representative KD​ 120 nM ± 15185 nM ± 20140 nM ± 12
Sample State Target Immobilized (e.g., CM5 chip)Label-free SolutionFluorescently Labeled Solution
Sample Consumption Low (Ligand), High (Target)Very High (Both)Very Low (Both)
DMSO Tolerance Strict (Requires calibration curve)Strict (Requires exact buffer match)High (Up to 10% tolerated)
Throughput Medium to HighLowMedium

Workflow Visualization

CrossValidationWorkflow Compound Ligand: 4-Nitro-1-propyl- 1H-pyrazole-3-carboxylic acid SPR SPR Assay Kinetics (kon, koff) Immobilized Target Compound->SPR ITC ITC Assay Thermodynamics (ΔH, ΔS) Label-free Solution Compound->ITC MST MST Assay Affinity (KD) Fluorescent Solution Compound->MST Target Target Protein (e.g., PD-L1 / Kinase) Target->SPR Target->ITC Target->MST Integration Data Integration & Cross-Validation SPR->Integration Kinetics ITC->Integration Thermodynamics MST->Integration Solution Affinity ValidatedHit Validated Hit Confirmed Binding Mechanism Integration->ValidatedHit Orthogonal Consensus

Fig 1: Orthogonal cross-validation workflow for small molecule protein binding assays.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies emphasize the critical controls required for 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid.

Protocol A: SPR Kinetic Profiling

Objective: Determine kon​ and koff​ while controlling for bulk refractive index shifts.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a high density (~3000 RU) to account for the low molecular weight of the pyrazole ligand. Quench with ethanolamine.

  • Buffer Matching: Prepare the running buffer (e.g., PBS-P+) supplemented with exactly 5% DMSO.

  • Solvent Correction (Self-Validating Step): Because DMSO has a high refractive index, create a calibration curve of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Run this curve before and after the analyte cycles to mathematically correct for bulk shifts[4].

  • Analyte Injection: Inject 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in a 2-fold dilution series (e.g., 10 µM down to 39 nM) using multi-cycle kinetics.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

Protocol B: ITC Thermodynamic Profiling

Objective: Confirm binding in a label-free, solution-phase environment and determine ΔH .

  • Rigorous Dialysis (Self-Validating Step): Dialysis is non-negotiable. Dialyze the target protein overnight against the chosen assay buffer. Save the final dialysate.

  • Ligand Preparation: Dissolve 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid directly into the saved dialysate. This ensures the salt and buffer composition between the syringe (ligand) and the cell (protein) are perfectly identical, preventing massive heats of mixing[5].

  • Titration: Load the protein (~20 µM) into the sample cell and the pyrazole ligand (~200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C with a stirring speed of 750 rpm.

  • Control Titration: Perform a "ligand-into-buffer" titration. Subtract this heat of dilution from the main experiment to ensure the observed ΔH is exclusively from protein-ligand binding.

Protocol C: MST Solution Affinity

Objective: Rapidly determine KD​ with minimal sample, bypassing immobilization and solubility constraints.

  • Protein Labeling: Label the target protein using a site-specific fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) to a final concentration of 50 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid in the assay buffer (maintaining a constant DMSO concentration, e.g., 2%).

  • Capillary Loading & SD-Test (Self-Validating Step): Load the samples into standard MST capillaries. Before applying the IR laser, perform a capillary scan (SD-test). This ensures the pyrazole compound is not causing the target protein to aggregate or adhere to the glass walls—a common artifact that mimics a binding curve[2].

  • Thermophoresis Measurement: Apply the IR laser (typically 20-40% MST power) and record the fluorescence change. Plot the normalized fluorescence against ligand concentration to derive the KD​ [2].

Conclusion

Relying on a single biophysical technique to characterize the binding of low-molecular-weight compounds like 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a high-risk strategy. SPR provides unparalleled kinetic resolution but suffers from immobilization artifacts. ITC offers a pristine thermodynamic view but is heavily constrained by compound solubility. MST bridges these gaps by offering a highly sensitive, low-volume, solution-phase alternative. By cross-validating hits across all three platforms, researchers can confidently advance small molecule inhibitors with confirmed, artifact-free binding mechanisms.

References

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences (2022). Available at:[Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv (2024). Available at:[Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert SPR White Papers (2018). Available at: [Link]

Sources

Validation

Structural comparison of N-propyl vs N-ethyl 4-nitro-1H-pyrazole-3-carboxylic acid

A Comparative Guide for the Discerning Researcher In the landscape of heterocyclic chemistry, pyrazole-3-carboxylic acids stand out as privileged scaffolds, integral to the development of novel therapeutic agents and fun...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for the Discerning Researcher

In the landscape of heterocyclic chemistry, pyrazole-3-carboxylic acids stand out as privileged scaffolds, integral to the development of novel therapeutic agents and functional materials.[1][2][3][4] Their inherent biological activities, which span antimicrobial, anti-inflammatory, and anticancer properties, are often finely tuned by the nature of the substituents adorning the pyrazole ring.[1][2][3][4] This guide delves into a nuanced structural comparison of two closely related analogs: N-propyl-4-nitro-1H-pyrazole-3-carboxylic acid and N-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid . By dissecting their synthetic pathways, spectroscopic signatures, and crystallographic features, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how a single methylene unit extension on the N-substituent can modulate the physicochemical properties of this important molecular framework.

I. Synthetic Strategy: A Tale of Two Alkylations

The synthesis of both N-propyl and N-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hinges on a common precursor, 4-nitro-1H-pyrazole-3-carboxylic acid or its corresponding ethyl ester.[5][6][7][8] The strategic introduction of the N-alkyl group is the key differentiating step.

Experimental Protocol: Synthesis of N-Alkyl-4-nitro-1H-pyrazole-3-carboxylic Acids

Step 1: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic Acid (Optional but Recommended)

To a suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in absolute ethanol, thionyl chloride (1.2 eq) is added dropwise at 0°C.[9] The reaction mixture is then heated to reflux for 4-6 hours. The solvent is removed under reduced pressure, and the resulting crude ethyl 4-nitro-1H-pyrazole-3-carboxylate is used in the next step without further purification.

  • Rationale: Esterification of the carboxylic acid prevents unwanted side reactions during the subsequent N-alkylation step and improves the solubility of the starting material in common organic solvents.

Step 2: N-Alkylation

The crude ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base, typically potassium carbonate (1.5 eq), is added, followed by the dropwise addition of either ethyl iodide or propyl iodide (1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

  • Rationale: The aprotic polar solvent DMF facilitates the SN2 reaction, while potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack on the alkyl halide.

Step 3: Hydrolysis

To the reaction mixture from Step 2, a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is heated to 60-80°C for 2-4 hours to hydrolyze the ester. The reaction is then cooled, and the aqueous solution is washed with diethyl ether to remove any unreacted alkyl halide. The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the desired N-alkyl-4-nitro-1H-pyrazole-3-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

  • Rationale: Basic hydrolysis cleaves the ester to the corresponding carboxylate salt. Subsequent acidification is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

II. Spectroscopic Scrutiny: Deciphering the Alkyl Signature

1H NMR Spectroscopy

In the 1H NMR spectra, the most significant differences will appear in the signals corresponding to the N-alkyl chains.

  • N-ethyl derivative: Expect a triplet at approximately 1.4-1.6 ppm (CH3) and a quartet at around 4.2-4.4 ppm (CH2).

  • N-propyl derivative: This will exhibit a more complex pattern with a triplet at roughly 0.9-1.1 ppm (CH3), a sextet around 1.8-2.0 ppm (CH2), and a triplet at approximately 4.1-4.3 ppm (NCH2).

The pyrazole proton will likely appear as a singlet in the downfield region, around 8.5-9.0 ppm.[9]

13C NMR Spectroscopy

The 13C NMR spectra will also show distinct signals for the alkyl carbons.

  • N-ethyl derivative: Two signals are expected, one around 14-16 ppm (CH3) and another around 45-48 ppm (CH2).

  • N-propyl derivative: Three signals will be present, at approximately 10-12 ppm (CH3), 22-25 ppm (CH2), and 50-53 ppm (NCH2).

The pyrazole ring carbons and the carboxyl carbon will have similar chemical shifts in both compounds.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by strong absorptions corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm-1), the C=O stretch of the carboxylic acid (~1700-1725 cm-1), and the asymmetric and symmetric stretches of the nitro group (~1520-1560 cm-1 and ~1340-1380 cm-1, respectively). The primary difference will be in the C-H stretching region (2850-3000 cm-1), where the N-propyl derivative will exhibit more pronounced absorptions due to the additional methylene group.

Mass Spectrometry

The molecular ions in the mass spectra will differ by 14 Da, corresponding to the mass of a methylene (CH2) group.

  • N-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (C6H7N3O4): Molecular Weight = 185.14 g/mol [12]

  • N-propyl-4-nitro-1H-pyrazole-3-carboxylic acid (C7H9N3O4): Molecular Weight = 199.16 g/mol

Fragmentation patterns are expected to be similar, with initial losses of the carboxylic acid group and the nitro group being prominent.

III. Crystallographic Considerations: Packing and Conformation

While specific crystal structures for N-ethyl and N-propyl-4-nitro-1H-pyrazole-3-carboxylic acid are not publicly available, we can infer potential structural features from related compounds, such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.

The presence of the carboxylic acid and nitro groups, both capable of forming strong hydrogen bonds, will likely dominate the crystal packing. We can anticipate the formation of hydrogen-bonded dimers through the carboxylic acid moieties. The nitro group can also participate in intermolecular interactions.

The key difference will lie in the conformation and packing of the alkyl chains. The more flexible N-propyl group may adopt different conformations in the crystal lattice compared to the N-ethyl group, potentially leading to variations in crystal packing and density. The increased lipophilicity of the propyl chain could also influence intermolecular interactions, favoring van der Waals forces in certain regions of the crystal structure.

The planarity of the pyrazole ring is expected to be maintained in both molecules. However, the torsion angle between the pyrazole ring and the carboxylic acid group may vary slightly to accommodate the different steric demands of the N-alkyl substituents.

IV. Comparative Data Summary

PropertyN-ethyl-4-nitro-1H-pyrazole-3-carboxylic acidN-propyl-4-nitro-1H-pyrazole-3-carboxylic acid
Molecular Formula C6H7N3O4C7H9N3O4
Molecular Weight 185.14 g/mol [12]199.16 g/mol
CAS Number 401906-11-4Not available
Predicted 1H NMR (N-alkyl signals) ~1.4-1.6 ppm (t, 3H), ~4.2-4.4 ppm (q, 2H)~0.9-1.1 ppm (t, 3H), ~1.8-2.0 ppm (sxt, 2H), ~4.1-4.3 ppm (t, 2H)
Predicted 13C NMR (N-alkyl signals) ~14-16 ppm, ~45-48 ppm~10-12 ppm, ~22-25 ppm, ~50-53 ppm

V. Conclusion and Future Perspectives

The addition of a single methylene unit in transitioning from an N-ethyl to an N-propyl substituent on the 4-nitro-1H-pyrazole-3-carboxylic acid scaffold imparts subtle yet distinct differences in their physicochemical properties. These are most readily observed in their NMR spectra and molecular weights. While the overall chemical reactivity is likely to be similar due to the identical core structure, the increased lipophilicity of the N-propyl derivative could influence its solubility and pharmacokinetic profile in a biological context.

The lack of comprehensive experimental data for a direct, side-by-side comparison highlights an opportunity for further research. The synthesis and detailed characterization of both compounds, including single-crystal X-ray diffraction studies, would provide invaluable insights into their solid-state structures and intermolecular interactions. Such studies would not only enrich our fundamental understanding of these molecules but also aid in the rational design of new pyrazole-based compounds with tailored properties for various applications.

Visualizations

cluster_synthesis Synthetic Pathway Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Ester Ethyl 4-nitro-1H-pyrazole- 3-carboxylate Start->Ester Esterification (EtOH, SOCl2) Alkylation_E N-Ethylation (Ethyl Iodide, K2CO3) Ester->Alkylation_E Alkylation_P N-Propylation (Propyl Iodide, K2CO3) Ester->Alkylation_P Hydrolysis_E Hydrolysis (NaOH, then HCl) Alkylation_E->Hydrolysis_E Hydrolysis_P Hydrolysis (NaOH, then HCl) Alkylation_P->Hydrolysis_P Product_E N-ethyl-4-nitro-1H-pyrazole- 3-carboxylic acid Hydrolysis_E->Product_E Product_P N-propyl-4-nitro-1H-pyrazole- 3-carboxylic acid Hydrolysis_P->Product_P cluster_ethyl N-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid cluster_propyl N-propyl-4-nitro-1H-pyrazole-3-carboxylic acid ethyl_structure ethyl_structure propyl_structure [Structure not available in PubChem] Propyl chain attached to N1

Figure 2. Molecular structures of the target compounds.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Ansari, A. A., & Lal, J. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Shaikh, R. A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Bansal, R. K. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • SpectraBase. (2016). 1-ethyl-4-nitro-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide. SpectraBase. [Link]

  • Indian Journal of Chemistry. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry. [Link]

  • ResearchGate. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]

  • Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Jaćimović, Ž. K., et al. (2019). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • PubChemLite. Ethyl 4-nitro-1h-pyrazole-3-carboxylate (C6H7N3O4). PubChemLite. [Link]

  • ResearchGate. (2018). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). ResearchGate. [Link]

  • PubChemLite. 1-ethyl-4-nitro-1h-pyrazole-3-carboxylic acid (C6H7N3O4). PubChemLite. [Link]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate. American Elements. [Link]

  • Du, D. H., et al. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Al-Soud, Y. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry. [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • NextSDS. 1-ETHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. NextSDS. [Link]

  • ChemBK. 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester. ChemBK. [Link]

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Safety & Regulatory Compliance

Safety

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that managing functionalized heteroaromatics like 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1006957-63-6) requires a rigorous, mechanistic approach to laboratory...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing functionalized heteroaromatics like 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1006957-63-6) requires a rigorous, mechanistic approach to laboratory safety. In drug development and agrochemical research, nitro-pyrazoles are valuable synthetic building blocks, but their physicochemical properties demand strict logistical and disposal frameworks to prevent thermal events, cross-contamination, and environmental toxicity.

The following guide provides a self-validating operational protocol for the safe handling and disposal of this compound, grounded in established chemical hygiene principles.

Hazard Assessment and Mechanistic Causality

Before executing any disposal protocol, it is critical to understand the causality behind the hazards associated with 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid. The molecule's risk profile is driven by three primary structural features:

  • The Nitro Group (-NO₂): Nitroaromatics and nitroheterocycles possess inherent thermal instability. While the carboxylic acid group provides some electronic deactivation that stabilizes the ring, nitro compounds can decompose exothermically under extreme heat or when subjected to high-energy friction[1]. Furthermore, contact with heavy metals or strong bases can lead to the formation of shock-sensitive salts[2].

  • The Pyrazole Core: Pyrazole derivatives are recognized biological effectors. Exposure typically results in severe skin irritation (H315) and serious eye irritation (H319), with potential systemic toxicity if absorbed or ingested[3][4].

  • Environmental Persistence: Like many fluorinated or nitrated heterocycles, this compound is harmful to aquatic life with long-lasting effects (H412)[3][5]. It cannot be processed by standard municipal wastewater treatment and must be intercepted at the laboratory level.

Quantitative Data & Waste Classification
Property / ClassificationSpecification / DirectiveMechanistic Rationale
Chemical Class Nitro-heteroaromatic carboxylic acidContains oxidizing (-NO₂) and acidic (-COOH) moieties.
Primary Hazards Irritant (Skin/Eye), Target Organ ToxicityPyrazole core interacts with biological targets; requires strict PPE[4].
Incompatibilities Strong reducing agents, heavy metals, strong basesRisk of exothermic reduction or formation of explosive metal salts[1][2].
Waste Stream Category Halogen-free organic solid waste (Hazardous)Must be segregated from aqueous waste and reactive metals[2].
Ultimate Disposal Route High-Temperature Incineration (>1000°C)Requires complete thermal destruction to prevent environmental release[6].

Step-by-Step Operational Disposal Protocol

This methodology ensures compliance with Prudent Practices in the Laboratory and environmental regulations. Never dispose of this compound via aqueous drain discharge or standard solid waste bins.

Phase I: Point-of-Generation Segregation
  • Establish Engineering Controls: Conduct all waste consolidation inside a certified, properly functioning laboratory chemical fume hood to prevent inhalation of aerosolized dust[4][5].

  • Don Appropriate PPE: Equip standard operating PPE: Nitrile gloves (double-gloving recommended during waste consolidation), safety goggles, and a flame-resistant lab coat[1][4].

  • Chemical Segregation: Isolate the 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid waste from incompatible streams. Crucial: Ensure it is never mixed with waste containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or heavy metal solutions, as the nitro group can react violently[1][2].

Phase II: Primary Containment
  • Select Compatible Receptacles: Transfer the solid waste (including contaminated filter papers, weigh boats, and reaction residues) into a chemically compatible, high-density polyethylene (HDPE) container. Avoid using metal containers, which can react with the carboxylic acid moiety or sensitize the nitro group[2].

  • Seal and Vent: If the waste contains residual volatile solvents from a reaction mixture, use a vented cap to prevent pressure build-up from potential off-gassing, though the pure solid should be tightly sealed[5].

  • Decontaminate Surfaces: Wipe down the fume hood surface and analytical balances with a compatible solvent (e.g., ethanol or acetone), and dispose of the wipes in the same solid hazardous waste container[5].

Phase III: Logistics and Ultimate Destruction
  • GHS Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (1006957-63-6), and primary hazards (Toxic/Irritant, Environmental Hazard). Do not use abbreviations.

  • EHS Transfer: Transfer the logged container to your institutional Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste contractor.

  • Incineration Directive: The contractor must utilize high-temperature rotary kiln incineration (typically >1000°C with a 2-second retention time) equipped with alkaline gas scrubbers. Because the molecule contains nitrogen, incineration will generate nitrogen oxides (NOx) and potentially trace cyanides, which must be neutralized by the facility's scrubber cascades before atmospheric release[6][7].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical segregation and destruction phases.

G Start Waste Generation (4-Nitro-pyrazole deriv.) Segregate Chemical Segregation (Isolate from Reducers/Metals) Start->Segregate Contain Primary Containment (HDPE Containers) Segregate->Contain Label GHS Labeling & Inventory Logging Contain->Label EHS EHS Facility Transfer (Licensed Contractor) Label->EHS Incinerate High-Temp Incineration (with NOx Scrubbers) EHS->Incinerate

Figure 1: Operational workflow for the segregation, containment, and licensed incineration of nitro-pyrazole waste.

References

  • Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides." EPA.gov. Available at:[Link]

  • European Union. "Organic Fine Chemicals - Best Available Techniques." Europa.eu. Available at:[Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • Washington State University. "Environmental Health & Safety - Chemical Hygiene Plan." WSU.edu. Available at: [Link]

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